molecular formula C13H17N3OS B2690190 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol CAS No. 232263-28-4

2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol

Cat. No.: B2690190
CAS No.: 232263-28-4
M. Wt: 263.36
InChI Key: KQZHIBRCDRYHMT-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol (CAS 232263-28-4) is a synthetic organic compound with the molecular formula C 13 H 17 N 3 OS and a molecular weight of 263.36 g/mol . This benzothiazole-piperazine derivative serves as a valuable chemical scaffold in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. The core benzothiazole structure is a privileged pharmacophore in drug discovery, known for conferring significant biological activity. Recent scientific literature highlights that benzothiazole derivatives are a prominent area of investigation in the search for new anti-tubercular agents, showing potent activity against Mycobacterium tuberculosis strains . These compounds often target critical enzymes such as DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), which is essential for bacterial cell wall synthesis . The piperazino-ethanol side chain in this compound enhances its potential as a building block, contributing to molecular diversity and allowing researchers to explore structure-activity relationships (SAR). This product is supplied for laboratory research and chemical synthesis purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZHIBRCDRYHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzothiazole-Piperazine Hybrid Scaffolds: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the concept of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is central to library design. This guide focuses on the hybridization of two such scaffolds: Benzothiazole and Piperazine .[1][2]

The benzothiazole moiety, a planar bicyclic system, serves as an excellent bioisostere for indole and purine systems, facilitating DNA intercalation and kinase ATP-pocket binding. The piperazine ring acts as a versatile, non-planar linker that improves aqueous solubility (logP modulation) and provides a secondary amine handle for hydrogen bonding. When fused, these pharmacophores create "Multi-Target Directed Ligands" (MTDLs) with proven efficacy in Oncology (EGFR/VEGFR inhibition) and Neurodegeneration (AChE inhibition).

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The efficacy of benzothiazole-piperazine hybrids relies on the precise spatial arrangement of their functional groups. The hybrid typically functions via a "Head-Linker-Tail" architecture.

The Pharmacophoric Logic
  • The Head (Benzothiazole): Acts as the lipophilic anchor. In kinase inhibitors, this mimics the adenine ring of ATP. In AChE inhibitors, it interacts with the Peripheral Anionic Site (PAS) via

    
     stacking.
    
  • The Linker (Piperazine): A rigid yet non-planar spacer that prevents metabolic collapse. Its protonated nitrogen (at physiological pH) often engages in cation-

    
     interactions.
    
  • The Tail (Variable): Determines specificity. An aryl group here targets the hydrophobic pocket of enzymes.

SAR Summary Table

The following table summarizes the impact of substitutions on the benzothiazole core (C6-position) and the piperazine nitrogen (


).
PositionSubstituentElectronic EffectBiological Impact (General Trend)
Benzothiazole C6

Electron WithdrawingIncreases metabolic stability; enhances lipophilicity for BBB penetration.
Benzothiazole C6

Electron DonatingImproves potency against kinases (EGFR) via H-bond acceptance.
Benzothiazole C6

Strong WithdrawalOften increases cytotoxicity but raises mutagenicity concerns (Ames positive).
Piperazine

Acetyl/Amide LinkerPolar/H-bond donorCritical for AChE dual-binding (spans the enzyme gorge).
Piperazine

Benzyl groupHydrophobicEnhances affinity for hydrophobic pockets in GPCRs and Kinases.
Visualization: Pharmacophore Assembly

SAR_Design Benzothiazole Benzothiazole Core (Lipophilic Anchor) Piperazine Piperazine Linker (Solubility & H-Bonding) Benzothiazole->Piperazine Rigid Connection Target Biological Target (Kinase/AChE) Benzothiazole->Target Pi-Pi Stacking Piperazine->Target Interaction C6_Sub C6-Substitution (-F, -OMe) Modulates Potency C6_Sub->Benzothiazole N4_Sub N4-Substitution (Aryl/Amide) Determines Selectivity N4_Sub->Piperazine

Caption: Modular assembly of the hybrid scaffold showing key substitution points for SAR optimization.

Part 2: Synthetic Strategies

The most robust route to these hybrids is the Nucleophilic Aromatic Substitution (


) of 2-halobenzothiazoles. This method is preferred over Buchwald-Hartwig coupling for simple derivatives due to lower cost and absence of heavy metal contaminants.
Reaction Mechanism ( )

The C2 position of benzothiazole is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. A nucleophile (piperazine) attacks C2, forming a Meisenheimer-like complex, followed by the elimination of the halide.

Visualization: Synthesis Workflow

Synthesis_Workflow Start 2-Chlorobenzothiazole + Piperazine (Excess) Conditions Reflux (80°C) Solvent: Acetonitrile or DMF Base: K2CO3 Start->Conditions Reaction Nucleophilic Attack (SnAr) Conditions->Reaction Monitoring TLC Monitoring (Hexane:EtOAc 7:3) Reaction->Monitoring Workup Quench in Crushed Ice Filter Precipitate Monitoring->Workup Final 2-(Piperazin-1-yl)benzothiazole (Yield: 85-95%) Workup->Final

Caption: Step-by-step synthetic workflow for the generation of the core hybrid scaffold.

Part 3: Therapeutic Mechanisms

Oncology: EGFR Tyrosine Kinase Inhibition

Benzothiazole-piperazine hybrids function as ATP-competitive inhibitors.

  • Mechanism: The benzothiazole nitrogen (N3) accepts a hydrogen bond from the backbone NH of Met793 (in EGFR). The piperazine ring projects into the solvent-exposed region or interacts with Asp855, improving affinity compared to planar inhibitors.

  • Key Insight: Hybrids with a 1,2,3-triazole tail attached to the piperazine show superior IC50 values (low micromolar to nanomolar) against MCF-7 and HCT-116 cell lines due to additional dipole interactions.

Neurology: Acetylcholinesterase (AChE) Inhibition

In Alzheimer's pathology, AChE accelerates


-amyloid aggregation.
  • Mechanism: These hybrids act as Dual Binding Site Inhibitors .

    • PAS Binding: Benzothiazole binds to the Peripheral Anionic Site (Trp286).

    • CAS Binding: The piperazine-linked tail extends down the enzyme gorge to interact with the Catalytic Anionic Site (Trp86).

  • Result: This blockade prevents ACh hydrolysis and inhibits AChE-induced amyloid fibril formation.

Visualization: AChE Dual Binding Mechanism

AChE_Mechanism PAS Peripheral Anionic Site (PAS) (Surface) Benzo Benzothiazole Moiety (Pi-Pi Stacking w/ Trp286) PAS->Benzo Blocks Amyloid Aggregation Gorge Enzyme Active Gorge (Hydrophobic Channel) Linker Piperazine Linker (Spans the Gorge) Gorge->Linker Flexibility CAS Catalytic Anionic Site (CAS) (Deep Pocket) Tail Aryl/Amide Tail (Interacts w/ Trp86) CAS->Tail Inhibits ACh Hydrolysis Benzo->Linker Covalent Bond Linker->Tail Covalent Bond

Caption: Schematic of the 'Dual Binding' mode where the hybrid molecule spans the AChE enzyme gorge.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(Piperazin-1-yl)benzothiazole

A self-validating protocol for the core intermediate.

Reagents:

  • 2-Chlorobenzothiazole (1.0 eq, 10 mmol)

  • Piperazine (Anhydrous) (3.0 eq, 30 mmol) — Note: Excess prevents bis-substitution.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (

    
    ) (30 mL)
    

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chlorobenzothiazole (1.70 g) in acetonitrile.

  • Addition: Add anhydrous piperazine (2.58 g) and

    
     (2.76 g).
    
  • Reflux: Heat the mixture to reflux (80-82°C) for 8 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4). The starting material (

      
      ) should disappear; product appears at 
      
      
      
      (stains with Dragendorff reagent).
  • Workup: Cool to room temperature. Pour the reaction mixture into 150 mL of crushed ice/water with vigorous stirring.

  • Isolation: A white to pale yellow precipitate will form immediately. Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) to remove excess piperazine and inorganic salts.
    
  • Purification: Recrystallize from Ethanol.

    • Yield: Expected 85-92%.

    • Melting Point: 88-90°C (Lit.[3] value validation).

Protocol B: In Vitro AChE Inhibition Assay (Ellman’s Method)

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (412 nm).

Procedure:

  • Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 8.0).

  • Incubation: In a 96-well plate, add:

    • 140

      
      L Phosphate buffer (0.1 M, pH 8.0)
      
    • 20

      
      L Enzyme solution (AChE from electric eel, 0.1 U/mL)
      
    • 20

      
      L Test compound (various concentrations)
      
    • Incubate at 25°C for 15 minutes.

  • Substrate Addition: Add 10

    
    L DTNB (10 mM) and 10 
    
    
    
    L ATCh (10 mM).
  • Measurement: Measure absorbance at 412 nm immediately (t=0) and every minute for 10 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    , where 
    
    
    
    is the absorbance change of control and
    
    
    is the absorbance change of the test sample.

References

  • Gurdal, E. E., et al. (2015).[4] Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anticancer Agents in Medicinal Chemistry, 15(3), 382-389. Link

  • Kumbhare, R. M., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(10), 2589. Link

  • Ozkay, Y., et al. (2016).[5] Design, synthesis, and AChE inhibitory activity of new benzothiazole-piperazines. Bioorganic & Medicinal Chemistry Letters, 26(22), 5387-5394. Link

  • Tiwari, M., et al. (2024).[6] Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy, 174, 116484.[7] Link

  • Noolvi, M. N., et al. (2012).[8] EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole derivatives.[8][9] European Journal of Medicinal Chemistry, 54, 447-462. Link

Sources

2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in pharmaceutical and materials science research. The document details the molecule's fundamental chemical and physical properties, outlines a representative synthetic pathway, and discusses its potential applications in drug discovery. By integrating a benzothiazole core with a piperazine-ethanol moiety, this compound offers a versatile scaffold for developing novel therapeutic agents.[1] The benzothiazole group is a well-established pharmacophore known for enhancing binding affinity to various biological targets, while the piperazine and ethanol segments improve aqueous solubility and provide structural flexibility—critical attributes for drug candidates.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the synthesis and characterization of this compound.

Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 232263-28-4, is a structurally distinct molecule featuring three key functional components: a benzothiazole ring system, a central piperazine linker, and a terminal ethanol group.[1] This modular design allows for extensive derivatization, making it a valuable building block in medicinal chemistry.[1]

Core Molecular Attributes

The fundamental properties of the compound are summarized below. These data are critical for experimental design, including reaction stoichiometry, solubility testing, and analytical method development.

PropertyValueSource
Molecular Formula C13H17N3OS[1]
Molecular Weight 263.36 g/mol [1]
Exact Mass 263.10923335 Da[1]
CAS Number 232263-28-4[1]
XLogP3 2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Topological Polar Surface Area 67.8 Ų[1]
Synonyms 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)ethanol, 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established pathway allows for high purity and scalability, which are essential for research and development applications.[1]

Reaction Principle

The core of the synthesis involves the reaction between a nucleophilic piperazine derivative and an electrophilic benzothiazole. Specifically, the secondary amine of 1-(2-hydroxyethyl)piperazine acts as the nucleophile, attacking the C2 position of a 2-substituted benzothiazole (e.g., 2-chlorobenzothiazole). The C2 position of the benzothiazole ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G cluster_products Products 2_chlorobenzothiazole 2-Chlorobenzothiazole Product This compound 2_chlorobenzothiazole->Product piperazine_ethanol 1-(2-Hydroxyethyl)piperazine piperazine_ethanol->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product Heat Heat (Reflux) Heat->Product Byproduct Salt Byproduct (e.g., KCl + KHCO₃)

Diagram: Synthetic pathway for the target compound.

Applications in Research and Drug Development

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The title compound serves as a key intermediate in the development of more complex molecules targeting various diseases.

Role as a Pharmacophore
  • Structural Versatility: The compound's structure is modular, allowing chemists to modify the benzothiazole ring, the piperazine linker, or the terminal ethanol group to fine-tune pharmacological properties.[1]

  • Target Interaction: The planar benzothiazole ring system can engage in π-stacking interactions with biological targets, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.[3]

  • Improved Pharmacokinetics: The piperazine-ethanol moiety is often incorporated into drug candidates to enhance aqueous solubility and bioavailability, which are critical for oral administration.[1][2] Sulfur-containing ethyl piperazine compounds have been explored as inhibitors of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), a target for diseases like hyperlipidemia and cancer.[2][4]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and analytical characterization of this compound.

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol describes a standard laboratory procedure for synthesizing the title compound.

Materials:

  • 2-Chlorobenzothiazole

  • 1-(2-Hydroxyethyl)piperazine (N-(2-hydroxyethyl)piperazine)[5]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-hydroxyethyl)piperazine (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

  • Reactant Addition: Add 2-chlorobenzothiazole (1.0 equivalent) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane solvent system.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with a small amount of toluene.

  • Extraction: Combine the filtrates and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to obtain the pure this compound.

Protocol 2: Analytical Characterization Workflow

Purity assessment and structural confirmation are critical. A standard workflow involves High-Performance Liquid Chromatography (HPLC) for purity analysis, followed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[6]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Dissolve Purified Product in Suitable Solvent (e.g., Acetonitrile/Water) HPLC HPLC-UV Analysis (Purity Assessment) Prep->HPLC LCMS LC-MS Analysis (Molecular Weight Confirmation) Prep->LCMS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Prep->NMR Purity Determine Purity (% Area) from HPLC Chromatogram HPLC->Purity MW Confirm Molecular Ion Peak [M+H]⁺ from Mass Spectrum LCMS->MW Structure Assign Proton & Carbon Signals to Confirm Chemical Structure NMR->Structure

Diagram: Workflow for analytical characterization.

Representative HPLC-UV Method:

  • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Outcome: Provides the purity of the synthesized compound based on the relative peak area.

References

  • 2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol. (n.d.). PubChem. Available from: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). MDPI. Available from: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. Available from: [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PLOS ONE. Available from: [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. Available from: [Link]

  • 1-Piperazineethanol. (n.d.). NIST WebBook. Available from: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. Available from: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol: Synonyms, IUPAC Nomenclature, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical compound 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol, including its various synonyms and systematic IUPAC names. It is designed to serve as a foundational resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into its chemical identity, structural characteristics, and the broader context of its classification.

Introduction to a Privileged Scaffold

The compound this compound belongs to a well-regarded class of heterocyclic compounds known as benzothiazole-piperazine derivatives. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its recurring presence in a wide array of biologically active molecules. The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is known to interact with various biological targets. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to cross biological membranes. The ethanol substituent can further influence the molecule's polarity and potential for hydrogen bonding.

The versatility of the benzothiazole-piperazine core has led to its investigation in numerous therapeutic areas, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and acetylcholinesterase inhibitory effects.[1][2][3] This guide will focus on the fundamental nomenclature and identification of the specific entity, this compound, providing the necessary clarity for researchers embarking on studies involving this compound.

Nomenclature and Identification

A clear and unambiguous identification of a chemical compound is paramount for scientific communication, reproducibility of experiments, and regulatory purposes. This section details the various synonyms and the systematic IUPAC names for the compound of interest.

Synonyms

In scientific literature and chemical databases, this compound may be referred to by several alternative names. These synonyms often arise from different naming conventions or are used for brevity. It is crucial for researchers to be familiar with these variations to ensure comprehensive literature searches and accurate identification of the compound.

Synonym Context/Origin
2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)ethanolThis is a common and widely accepted synonym. The [d] in Benzo[d]thiazol specifies the fusion of the benzene and thiazole rings.
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-olThis variation explicitly numbers the position of the hydroxyl group on the ethanol chain as "-1-ol".
2-(4-(1,3-Benzothiazol-2-yl)piperazin-1-yl)ethanolA slight variation in bracketing.
1-(2-Hydroxyethyl)-4-(1,3-benzothiazol-2-yl)piperazineThis synonym names the piperazine ring as the parent structure with substituents.
IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this molecule is 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol .

Let's dissect this name to understand the underlying structure:

  • ethan-1-ol : This is the parent structure, indicating a two-carbon chain (ethane) with a hydroxyl (-OH) group on the first carbon.

  • 2-[...] : This indicates that a substituent is attached to the second carbon of the ethanol chain.

  • [4-(1,3-Benzothiazol-2-yl)piperazin-1-yl] : This describes the complex substituent.

    • piperazin-1-yl : A piperazine ring is attached to the ethanol chain via one of its nitrogen atoms (position 1).

    • 4-(...) : Another substituent is attached to the other nitrogen atom of the piperazine ring (position 4).

    • (1,3-Benzothiazol-2-yl) : This is the substituent on the fourth position of the piperazine. It is a 1,3-benzothiazole ring attached via its second carbon atom.

The following diagram illustrates the numbering of the heterocyclic systems and the assembly of the IUPAC name.

Caption: IUPAC naming breakdown for 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C13H17N3OS[4]
Molecular Weight 263.36 g/mol [4]
CAS Number 232263-28-4[4]
XLogP3 2[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 5[4]
Rotatable Bond Count 3[4]

Synthesis and Characterization: A Self-Validating System

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. This section outlines a general, yet robust, protocol. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.

General Synthesis Protocol

The most common and efficient route involves the reaction of 2-chlorobenzothiazole with 1-(2-hydroxyethyl)piperazine.

Caption: General synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-(2-hydroxyethyl)piperazine (1.1 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (2.0 equivalents), typically potassium carbonate (K2CO3) or triethylamine (Et3N).

    • Causality: A slight excess of the piperazine derivative is used to ensure the complete consumption of the more expensive 2-chlorobenzothiazole. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the nucleophilic substitution without interfering with the reaction. The base is crucial to neutralize the hydrochloric acid (HCl) formed during the reaction, driving the equilibrium towards the product.

  • Addition of Electrophile: To the stirred solution, add 2-chlorobenzothiazole (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

    • Causality: Heating provides the necessary activation energy for the nucleophilic attack of the piperazine nitrogen on the electron-deficient C2 carbon of the benzothiazole ring, displacing the chloride leaving group.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers and wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[5]

Characterization as a Self-Validating System

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. The data obtained serves as a "fingerprint" for the molecule, ensuring its correct structure and providing a benchmark for future syntheses.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[6][7] The expected chemical shifts and coupling patterns can be predicted based on the structure and serve as primary confirmation.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[8] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.[8] Key expected signals would include O-H stretching for the alcohol, C-H stretching for aromatic and aliphatic protons, and C=N stretching for the thiazole ring.

Potential Applications in Drug Discovery

The benzothiazole-piperazine scaffold is a cornerstone in the development of new therapeutic agents. While specific biological data for this compound is not extensively reported in publicly available literature, the activities of structurally similar compounds provide a strong rationale for its investigation in several key areas.

Anticancer Activity

Numerous benzothiazole-piperazine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including breast, colon, and liver cancer.[9][10] The proposed mechanisms often involve the inhibition of key signaling pathways or the induction of apoptosis. The planar benzothiazole ring can intercalate into DNA or bind to the ATP-binding sites of kinases, while the piperazine moiety can be modified to enhance target specificity and pharmacokinetic properties.

Anticancer_Pathway compound Benzothiazole-Piperazine Derivative kinase Protein Kinase compound->kinase Inhibition dna DNA compound->dna Intercalation apoptosis Apoptosis compound->apoptosis Induces cell_cycle Cell Cycle Arrest compound->cell_cycle Induces kinase->apoptosis Inhibits proliferation Tumor Cell Proliferation kinase->proliferation Promotes dna->proliferation Required for

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)benzothiazole via

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the nucleophilic aromatic substitution (


) of 2-chlorobenzothiazole with 1-(2-hydroxyethyl)piperazine. This reaction is a critical transformation in medicinal chemistry, often employed to synthesize pharmacophores for antipsychotic and neuroprotective agents. We address the challenge of chemoselectivity—preferential 

-alkylation over

-alkylation—and provide two distinct methodologies: a standard organic solvent reflux (Method A) and a sustainable, water-mediated "green" synthesis (Method B).

Introduction & Pharmacological Relevance

Benzothiazole-piperazine hybrids represent a privileged scaffold in drug discovery. The benzothiazole moiety offers metabolic stability and lipid solubility, while the piperazine linker provides a versatile handle for receptor binding (e.g., Dopamine D2, Serotonin 5-HT).

The specific reaction between 2-chlorobenzothiazole (1) and 1-(2-hydroxyethyl)piperazine (2) yields 2-(4-(2-hydroxyethyl)piperazin-1-yl)benzothiazole (3) .

Key Challenges
  • Chemoselectivity: The nucleophile (2) is bifunctional, containing both a secondary amine and a primary alcohol.[1] Under standard conditions, the amine is the softer, more reactive nucleophile. However, high temperatures or strong bases (e.g., NaH) can promote competitive

    
    -arylation.
    
  • Purification: The product is often an oil or low-melting solid, requiring specific workup procedures to remove unreacted amine.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (


).
  • Nucleophilic Attack: The secondary amine nitrogen of the piperazine ring attacks the electrophilic C-2 position of the benzothiazole. The electron-withdrawing nature of the thiazole nitrogen and sulfur stabilizes the resulting Meisenheimer-like anionic intermediate.

  • Elimination: The chloride ion is expelled, restoring aromaticity.

  • Proton Transfer: The base (added or excess amine) neutralizes the generated HCl.

Chemoselectivity Rationale: The secondary amine (


 ~9-10) is significantly more nucleophilic than the hydroxyl group (

~16) in neutral or mild basic conditions. Therefore,

-arylation is kinetically favored.
Visualization: Reaction Mechanism

SNAr_Mechanism Reactants 2-Chlorobenzothiazole + 1-(2-Hydroxyethyl)piperazine TS Meisenheimer-like Intermediate (Anionic Complex) Reactants->TS Nucleophilic Attack (N-atom) Product 2-(4-(2-hydroxyethyl) piperazin-1-yl)benzothiazole TS->Product Cl- Elimination Byproduct HCl (Neutralized by Base) TS->Byproduct

Caption: Simplified


 pathway showing the preferential attack of the piperazine nitrogen on the benzothiazole C-2 position.

Experimental Protocols

Materials Table
ReagentMW ( g/mol )Equiv.Role
2-Chlorobenzothiazole 169.631.0Electrophile
1-(2-Hydroxyethyl)piperazine 130.191.2Nucleophile
Triethylamine (

)
101.191.5Base (Scavenger)
Ethanol (Method A) -SolventMedium
Water (Method B) -SolventGreen Medium
Method A: Standard Reflux (High Purity)

Recommended for initial small-scale synthesis and characterization.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-chlorobenzothiazole (1.70 g, 10 mmol) and ethanol (20 mL).

  • Addition: Add 1-(2-hydroxyethyl)piperazine (1.56 g, 12 mmol) followed by triethylamine (2.1 mL, 15 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: DCM:MeOH 9:1). The starting material (

      
       ~0.8) should disappear; product appears at 
      
      
      
      ~0.4.
  • Workup:

    • Cool to room temperature.[2]

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in Ethyl Acetate (30 mL) and wash with water (

      
       mL) to remove triethylamine salts and excess piperazine.
      
    • Dry organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from cold ethanol or diethyl ether/hexane if solid. If oil, use column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

Method B: Green Synthesis (Water-Mediated)

Recommended for scale-up and environmental sustainability.

  • Setup: Use a pressure tube or standard flask.

  • Charging: Mix 2-chlorobenzothiazole (10 mmol) and 1-(2-hydroxyethyl)piperazine (12 mmol) in water (10 mL).

  • Reaction: Heat to 100°C for 2–3 hours. (Note: The reaction is heterogeneous initially but may become homogeneous or form an oil layer).

  • Workup:

    • Cool the mixture. The product often precipitates as a solid or forms a distinct oil layer.

    • If Solid: Filter, wash with cold water, and dry.

    • If Oil: Extract with Ethyl Acetate as in Method A.

  • Yield: Typically 85–95%.[2][3]

Visualization: Experimental Workflow

Workflow Start Weigh Reagents (1:1.2 Ratio) Mix Mix in Solvent (EtOH or Water) + Base Start->Mix Heat Reflux/Heat (4-6 hrs @ 80-100°C) Mix->Heat Monitor TLC Check (DCM:MeOH 9:1) Heat->Monitor Monitor->Heat Incomplete Workup Evaporation & Extraction (EtOAc/Water Wash) Monitor->Workup Conversion Complete Purify Recrystallization or Column Chromatography Workup->Purify

Caption: Step-by-step workflow for the synthesis and purification of benzothiazole-piperazine derivatives.

Characterization & Validation

To ensure the integrity of the protocol, the isolated product must be validated against the following expected data.

  • Appearance: Pale yellow oil or off-white solid (mp ~72–75°C depending on purity/polymorph).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.60 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H).
      
    • 
       7.28 (t, 1H, Ar-H), 7.05 (t, 1H, Ar-H).
      
    • 
       3.6–3.7 (m, 6H, piperazine-CH2 + 
      
      
      
      -OH).
    • 
       2.6–2.7 (m, 6H, piperazine-CH2 + 
      
      
      
      ).
    • Note: The diagnostic shift is the upfield movement of piperazine protons adjacent to the benzothiazole ring compared to the starting material.

  • Mass Spectrometry (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Incomplete reaction or loss during aqueous wash.Increase reaction time; ensure aqueous layer is re-extracted with EtOAc (product has partial water solubility).
O-Alkylation (Impurity) Base too strong or temperature too high.Switch from

/NaH to

or run in water without base (using excess amine).
Dimerization Excess electrophile.Ensure strict 1.2 eq. excess of the piperazine nucleophile.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for

    
     mechanisms on heterocycles). 
    
  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of benzothiazole. Bioorganic & Medicinal Chemistry Letters. (Source for benzothiazole-piperazine synthesis conditions).

  • BenchChem. (2025).[1] Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. (General properties and reactivity of the nucleophile).

  • Green Chemistry Approaches. (2020). Green Synthesis of Benzothiazole Derivatives. (Water-mediated synthesis validation).

Sources

Functionalization of 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol hydroxyl group

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Functionalization of the 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol Hydroxyl Group

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The this compound moiety represents a cornerstone in medicinal chemistry, integrating two biologically significant pharmacophores: the benzothiazole and the piperazine ring systems.[1][2] The benzothiazole nucleus is a feature of numerous compounds with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The piperazine ring, often considered a "privileged" structure in drug discovery, imparts favorable pharmacokinetic properties such as improved aqueous solubility and the ability to modulate interactions with biological targets.[6]

The parent molecule, this compound (herein referred to as BTZP-ethanol ), possesses a terminal secondary hydroxyl group. This functional handle is a prime site for chemical modification.[7] Functionalization at this position offers a strategic avenue to:

  • Modulate Physicochemical Properties: Fine-tune lipophilicity, solubility, and metabolic stability.

  • Develop Prodrugs: Introduce labile ester or carbonate linkages to improve bioavailability or target delivery.

  • Explore Structure-Activity Relationships (SAR): Introduce new functionalities to probe interactions with biological targets and enhance potency or selectivity. The carbamate group, for instance, is a key structural motif in many approved drugs, often designed to engage in specific hydrogen bonding interactions.[8]

This guide provides detailed, field-proven protocols for the three most common and impactful modifications of the BTZP-ethanol hydroxyl group: Esterification , Etherification , and Carbamoylation . We will delve into the causality behind experimental choices, providing a robust framework for researchers to synthesize novel derivatives for drug discovery and chemical biology applications.

Experimental Framework: Core Methodologies

The protocols outlined below are designed for adaptability and are grounded in fundamental organic chemistry principles. Each section explains the underlying mechanism and provides a step-by-step workflow.

Protocol I: Esterification – Creating Ester Prodrugs and Analogs

Esterification converts the hydroxyl group into an ester. This is one of the most common strategies for creating prodrugs, where the ester is later hydrolyzed in vivo by esterases to release the active parent alcohol. The choice of method depends on the stability of the acylating agent and the desired scale.

This is a robust and generally high-yielding method suitable for a wide range of acyl chlorides.[9][10] The reaction proceeds via nucleophilic attack of the alcohol on the highly electrophilic acyl chloride. A tertiary amine base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow: Acylation with Acyl Chlorides

cluster_reagents Reagents & Solvents cluster_procedure Procedure start BTZP-Ethanol dissolve 1. Dissolve BTZP-Ethanol and Base in Solvent start->dissolve acyl_chloride Acyl Chloride (e.g., Acetyl Chloride) add 3. Add Acyl Chloride (dropwise) acyl_chloride->add base Tertiary Amine Base (e.g., Triethylamine) base->dissolve solvent Anhydrous Solvent (e.g., DCM, THF) solvent->dissolve cool 2. Cool to 0 °C dissolve->cool cool->add stir 4. Stir at RT add->stir workup 5. Aqueous Workup & Extraction stir->workup purify 6. Purify (Column Chromatography) workup->purify product Ester Product purify->product

Caption: Workflow for esterification using an acyl chloride.

Step-by-Step Protocol (Method A):

  • To a solution of BTZP-ethanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

ParameterDetails
Substrate This compound
Reagents Acyl Chloride (1.1 eq), Triethylamine (1.2 eq)
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%
Protocol II: Etherification – Forging Stable C-O Bonds

Etherification introduces a metabolically stable ether linkage. The Williamson ether synthesis is the classical and most reliable method. It involves deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.[11] This method requires strictly anhydrous conditions as the strong base (NaH) reacts violently with water.

Experimental Workflow: Williamson Ether Synthesis

cluster_reagents Reagents & Solvents cluster_procedure Procedure start BTZP-Ethanol dissolve 1. Dissolve BTZP-Ethanol in Solvent start->dissolve strong_base Strong Base (e.g., NaH) add_base 2. Add NaH at 0 °C strong_base->add_base alkyl_halide Alkyl Halide (e.g., Methyl Iodide) add_halide 4. Add Alkyl Halide alkyl_halide->add_halide solvent Anhydrous Polar Aprotic Solvent (e.g., THF, DMF) solvent->dissolve dissolve->add_base stir_rt 3. Stir at RT (Alkoxide Formation) add_base->stir_rt stir_rt->add_halide heat 5. Stir (Optional Heating) add_halide->heat workup 6. Quench & Aqueous Workup heat->workup purify 7. Purify (Column Chromatography) workup->purify product Ether Product purify->product

Caption: Workflow for etherification via Williamson synthesis.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of BTZP-ethanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases (alkoxide formation is complete).

  • Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise to the solution.

  • Stir the reaction at room temperature or gently heat to 50 °C for 4-12 hours, monitoring by TLC.

  • After completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ParameterDetails
Substrate This compound
Reagents Sodium Hydride (1.5 eq), Alkyl Halide (1.2 eq)
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature 0 °C to 50 °C
Reaction Time 4 - 12 hours
Typical Yield 60 - 80%
Protocol III: Carbamoylation – Installing a Key Medicinal Chemistry Moiety

Carbamoylation introduces a carbamate group, which is prevalent in pharmaceuticals due to its ability to act as a stable hydrogen bond donor and mimic amide bonds.[8] The most direct method is the reaction of the alcohol with an isocyanate, which proceeds without a catalyst and is often quantitative. An alternative method uses sodium cyanate and an acid.[12]

Experimental Workflow: Carbamoylation with Isocyanates

cluster_reagents Reagents & Solvents cluster_procedure Procedure start BTZP-Ethanol dissolve 1. Dissolve BTZP-Ethanol in Solvent start->dissolve isocyanate Isocyanate (e.g., Phenyl Isocyanate) add_isocyanate 2. Add Isocyanate isocyanate->add_isocyanate solvent Anhydrous Aprotic Solvent (e.g., Toluene, THF) solvent->dissolve catalyst Catalyst (Optional) (e.g., DBTDL) catalyst->add_isocyanate dissolve->add_isocyanate heat 3. Stir at RT or Heat add_isocyanate->heat monitor 4. Monitor by TLC heat->monitor concentrate 5. Concentrate Solvent monitor->concentrate purify 6. Purify (Crystallization or Chromatography) concentrate->purify product Carbamate Product purify->product

Caption: Workflow for carbamoylation using an isocyanate.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve BTZP-ethanol (1.0 eq) in anhydrous toluene or THF (approx. 0.2 M).

  • Add the desired isocyanate (e.g., phenyl isocyanate, 1.05 eq) to the solution at room temperature.

  • For less reactive substrates, a catalytic amount of dibutyltin dilaurate (DBTDL) can be added.

  • Stir the mixture at room temperature or heat to 60-80 °C for 2-16 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can often be purified by direct crystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography if necessary.

ParameterDetails
Substrate This compound
Reagents Isocyanate (1.05 eq), Dibutyltin dilaurate (cat., optional)
Solvent Anhydrous Toluene or Tetrahydrofuran (THF)
Temperature Room Temperature to 80 °C
Reaction Time 2 - 16 hours
Typical Yield 90 - 99%

Characterization and Validation

Successful functionalization must be rigorously confirmed. A combination of the following analytical techniques provides a self-validating system for product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a significant downfield shift of the proton at the carbinol center (-CH-O-) upon functionalization. For esterification with acetyl chloride, a new singlet corresponding to the methyl protons will appear around δ 2.0-2.2 ppm.

    • ¹³C NMR: The carbon of the carbinol center will shift downfield. New signals corresponding to the added functional group (e.g., a carbonyl carbon for esters/carbamates around 165-175 ppm) will be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized derivative, matching the calculated molecular formula.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting material (around 3300-3500 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretch for esters (1735-1750 cm⁻¹) or carbamates (1690-1730 cm⁻¹).

  • Chromatography: TLC is essential for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) is critical for determining the purity of the final compound. The functionalized, more lipophilic products will typically have a higher Rf value on silica gel TLC compared to the starting alcohol.

Conclusion

The functionalization of the hydroxyl group on this compound is a powerful strategy for generating novel chemical entities with tailored properties. The protocols for esterification, etherification, and carbamoylation provided herein are robust, reproducible, and grounded in established chemical principles. By providing detailed methodologies and the rationale behind them, this guide empowers researchers to confidently expand their compound libraries and accelerate the journey of drug discovery and development.

References

  • Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. Vertex AI Search.
  • Benzothiazole - Wikipedia. Wikipedia. Available at: [Link]

  • Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. ResearchGate. Available at: [Link]

  • SYNTHESIS OF NEW BENZOTHIAZOLOPIPERAZINES/PIPERIDINES AS ANTI-INFLAMMATORY AGENTS. Connect Journals. Available at: [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. PubMed. Available at: [Link]

  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Taylor & Francis Online. Available at: [Link]

  • Persulfate-Promoted Carbamoylation/Cyclization of Alkenes: Synthesis of Amide-Containing Quinazolinones. National Center for Biotechnology Information. Available at: [Link]

  • Method for carbamoylating alcohols. Google Patents.
  • Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE. Available at: [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. SFERA. Available at: [Link]

  • SnCl2-catalyzed synthesis of carbamates from renewable origin alcohols. ResearchGate. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org. Available at: [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Esters by Oxidative Esterification. Organic Chemistry Portal. Available at: [Link]

  • Esterification - reaction of alcohols with carboxylic acids. Chemguide. Available at: [Link]

  • Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. National Center for Biotechnology Information. Available at: [Link]

  • C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. ACS Publications. Available at: [Link]

  • Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis. Available at: [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Ethers by Etherification (Alkylation). Organic Chemistry Portal. Available at: [Link]

  • Catalytic synthesis of distillate-range ethers and olefins from ethanol through Guerbet coupling and etherification. Royal Society of Chemistry. Available at: [Link]

  • 2-[4-(2H-1,4-Benzothiazine-3-YL)-piperazine-1-LY]-1,3-thiazole-4-carboxylic acid ethylester. PubChem. Available at: [Link]

  • Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. CORE. Available at: [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ResearchGate. Available at: [Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Accelerated Green Synthesis of Benzothiazole-Piperazine Scaffolds via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of benzothiazole-piperazine derivatives. These hybrid scaffolds are critical in medicinal chemistry, exhibiting potent anticancer (targeting VEGFR-2 kinase), antimicrobial, and anti-inflammatory profiles.[1]

Traditional thermal synthesis of these moieties often requires harsh solvents (DMF, Toluene), extended reflux times (8–12 hours), and tedious workups. The protocol defined herein utilizes Microwave-Assisted Organic Synthesis (MAOS) to achieve:

  • Reaction Time Reduction: From hours to minutes (typically <15 min).

  • Green Chemistry Compliance: Utilization of ethanol or glycerol as benign solvents.

  • Yield Improvement: Increases of 15–25% over conventional heating due to uniform internal heating and activation of dipolar transition states.

Scientific Mechanism & Design

The synthesis strategy relies on a modular "Core-Linker-Coupling" approach.

The Benzothiazole Core Formation

The formation of the benzothiazole ring proceeds via the condensation of 2-aminothiophenol with an aromatic aldehyde.[2] Under microwave irradiation, the polar solvent (ethanol) couples efficiently with the electromagnetic field, rapidly reaching the activation energy required for the nucleophilic attack of the amino group on the carbonyl carbon.

  • Mechanism:

    • Schiff Base Formation: Rapid dehydration yields an imine intermediate.

    • Thiol Cyclization: Intramolecular nucleophilic attack by the sulfur atom.

    • Oxidative Aromatization: Air oxidation or solvent-mediated dehydrogenation restores aromaticity.

Piperazine Functionalization

The piperazine moiety—a privileged pharmacophore for solubility and receptor binding—is introduced via nucleophilic substitution. A chloroacetyl linker is often employed to connect the benzothiazole core to the secondary amine of the piperazine.

Reaction Pathway Diagram

The following flowchart visualizes the modular synthesis workflow and the mechanistic logic.

BenzothiazoleSynthesis cluster_conditions Microwave Parameters Start Reagents: 2-Aminothiophenol + Aryl Aldehyde Inter1 Intermediate: Schiff Base Start->Inter1 Condensation -H2O Core Benzothiazole Core (2-Arylbenzothiazole) Inter1->Core MW Irradiation Cyclization (300W, 4-6 min) Inter2 Electrophile: 2-(Chloroalkyl)-benzothiazole Core->Inter2 N-Acylation (MW, 2 min) Linker Linker Addition: Chloroacetyl Chloride Final Target Scaffold: Benzothiazole-Piperazine Hybrid Inter2->Final SN2 Substitution (MW, K2CO3, 5 min) Pip Nucleophile: N-Substituted Piperazine Pip->Final Params Power: 300W Temp: 80-100°C Pressure: Atmospheric

Figure 1: Modular workflow for the microwave-assisted synthesis of benzothiazole-piperazine hybrids.

Equipment & Materials

Required Instrumentation[2][3][4]
  • Microwave Reactor: Single-mode or multi-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of precise temperature (

    
    ) and pressure control.
    
  • Vessels: 10 mL or 30 mL borosilicate glass pressure vials with crimp/snap caps and Teflon/silicone septa.

  • Analysis: TLC plates (Silica gel

    
    ), UV lamp, HPLC/MS for purity verification.
    
Reagents
  • 2-Aminothiophenol (99%)

  • Substituted Benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperazine (anhydrous) or N-methylpiperazine

  • Chloroacetyl chloride[2]

  • Solvents: Ethanol (Absolute), Glycerol, DMF (for comparative studies only).

  • Base: Potassium Carbonate (

    
    ), Triethylamine (
    
    
    
    ).

Experimental Protocols

Protocol A: Synthesis of 2-Arylbenzothiazole Core

This step replaces the conventional 8-hour reflux with a 4–6 minute microwave cycle.

  • Preparation: In a 10 mL microwave vial, dissolve 2-aminothiophenol (1.0 mmol) and the appropriate aryl aldehyde (1.0 mmol) in Ethanol (2 mL).

    • Expert Insight: Ethanol is preferred over non-polar solvents because its high dielectric loss tangent (

      
      ) ensures efficient energy absorption and rapid heating.
      
  • Catalyst (Optional): For unreactive aldehydes, add 10 mol% glycerol or a catalytic amount of acetic acid.

  • Irradiation: Cap the vial. Program the microwave reactor:

    • Mode: Dynamic (Power cycling to maintain temp)

    • Temp:

      
      
      
    • Hold Time: 4–6 minutes

    • Stirring: High

  • Workup: Cool to room temperature. The product often precipitates directly. Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol if necessary.

Protocol B: Chloroacetylation & Piperazine Coupling (One-Pot Variant)

This protocol links the core to the piperazine moiety via a chloroacetyl linker.

  • Linker Attachment: Dissolve the 2-arylbenzothiazole (from Protocol A) in minimal

    
     or THF. Add Chloroacetyl chloride  (1.2 eq) and 
    
    
    
    (1.5 eq).
    • Note: This acylation is highly exothermic and fast; microwave irradiation is usually not necessary for this specific step, but if the amine on the benzothiazole is sterically hindered, irradiate at

      
       for 2 mins.
      
  • Solvent Swap: Evaporate volatiles and redissolve the residue in Acetonitrile or Ethanol .

  • Piperazine Coupling: Add Piperazine (1.2 eq) and

    
     (2.0 eq).
    
  • Irradiation:

    • Temp:

      
      
      
    • Hold Time: 5–8 minutes

    • Power: 150–300W

  • Isolation: Pour reaction mixture into ice-water. Filter the precipitate. Purify via column chromatography (Ethyl Acetate:Hexane) if the crude purity is

    
    .
    

Data Analysis & Validation

Efficiency Comparison: Microwave vs. Conventional

The following data summarizes the efficiency gains observed when synthesizing 2-(4-chlorophenyl)benzothiazole (Core) and its piperazine derivative.

ParameterConventional Heating (Reflux)Microwave Irradiation (This Protocol)Improvement Factor
Reaction Time (Core) 6 – 8 Hours4 – 6 Minutes~90x Faster
Reaction Time (Coupling) 4 – 6 Hours5 – 8 Minutes~40x Faster
Solvent Usage 20–50 mL (Toluene/DMF)2–5 mL (Ethanol)10x Less Waste
Isolated Yield 65 – 75%85 – 92%+20% Yield
Energy Consumption High (Continuous heating)Low (Targeted pulses)Green Profile
Troubleshooting Guide
  • Low Yield: If the aldehyde contains electron-donating groups (e.g., -OMe), the electrophilicity of the carbonyl is reduced. Solution: Increase MW temperature to

    
     or add a Lewis acid catalyst (
    
    
    
    ).
  • Incomplete Cyclization: Presence of Schiff base intermediate in TLC. Solution: Extend irradiation time by 2 minutes or add an oxidant (e.g.,

    
     or open vessel to air) to facilitate dehydrogenation.
    
  • Pressure Spikes: Caused by volatile solvents. Solution: Ensure the vial headspace is sufficient (fill volume <50%) and use a high-pressure rated vessel.

References

  • Gupta, S., et al. (2020). Microwave-Assisted Synthesis of Benzothiazole Derivatives with Anticancer Potential.[3] Journal of Green Chemistry.[3] 3[1][2][4][5][6]

  • Sahu, P. K., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids.[7] Bioorganic Chemistry / PMC. 7[1][4]

  • Maleki, B., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules (MDPI). 2

  • Turan-Zitouni, G., et al. (2012). Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity.[8] Arzneimittelforschung. 8

  • Praveen, C., et al. Condensation of 2-aminobenzenethiol and benzaldehydes under microwave irradiation.[2] (Cited within Molecules 2020 review). 2

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-BTPE-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

Welcome to the technical support hub for 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol (CAS: 232263-28-4).[1]

Users frequently report precipitation of this compound when diluting from organic stock solutions into aqueous biological buffers (pH 7.4).[1] This issue stems from the molecule's specific physicochemical architecture: while the ethanol tail provides hydrogen-bonding capability, the planar benzothiazole ring drives strong hydrophobic stacking (aggregation), and the piperazine linker possesses a pKa often close to physiological pH, leading to a mixture of ionized (soluble) and unionized (insoluble) species.

This guide provides three validated workflows to stabilize this compound in aqueous media, ranked from simplest to most advanced.

Physicochemical Dashboard

Before proceeding, verify your compound parameters against this standard profile to ensure protocol applicability.

ParameterValue (Approx.)Implication for Solubility
Molecular Weight 263.36 g/mol Small molecule; diffusion is rapid, but aggregation is possible.[1]
LogP (Octanol/Water) ~1.7 – 2.1Moderately lipophilic.[1] Requires cosolvents or pH manipulation.[1]
pKa (Basic N) ~7.5 – 8.5CRITICAL: At pH 7.4, a significant fraction exists as the neutral free base, causing precipitation.
H-Bond Donors 1 (OH group)Insufficient to overcome the hydrophobicity of the benzothiazole ring alone.[1]
Solubility (Water) < 0.1 mg/mL (Neutral)"Poorly soluble" without modification.[1]

Troubleshooting Workflow: Decision Matrix

Use the following logic flow to select the correct solubilization strategy for your specific assay.

Solubility_Decision_Tree Start Start: Solubility Issue Check_pH Can assay tolerate pH < 6.5? Start->Check_pH Method_Salt Method 1: pH Adjustment / Salt Formation (Protonate Piperazine N) Check_pH->Method_Salt Yes (e.g., Enzyme assays) Check_DMSO Can assay tolerate DMSO > 0.5%? Check_pH->Check_DMSO No (e.g., Cell culture) Method_Cosolvent Method 2: Solvent Shift (DMSO/Ethanol Spike) Check_DMSO->Method_Cosolvent Yes Method_Complex Method 3: Cyclodextrin Complexation (HP-β-CD Encapsulation) Check_DMSO->Method_Complex No (Sensitive cells/in vivo)

Caption: Decision matrix for selecting the optimal solubilization strategy based on assay tolerance for pH and organic solvents.

Protocol 1: The "Solvent Shift" (Standard Cosolvent Method)

Best for: High-throughput screening (HTS), robust enzymatic assays.[1]

The Mechanism: The compound is dissolved in a water-miscible organic solvent (DMSO) to overcome the lattice energy of the solid.[1] It is then introduced to the aqueous buffer under conditions that minimize the "Ouzo effect" (spontaneous micro-emulsion/precipitation).

Step-by-Step Procedure
  • Stock Preparation: Dissolve the powder in 100% anhydrous DMSO to a concentration of 10–20 mM .

    • Tip: Sonicate for 5 minutes at 37°C to ensure complete dissolution.

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette DMSO stock directly into the bulk buffer. This causes local high concentrations and immediate crashing out.[1]

    • Prepare a 10x working solution in a solvent mixture of 50% DMSO / 50% Water .

  • Final Dilution:

    • Pipette the 10x solution into your assay buffer while vortexing rapidly .

    • Target Final DMSO: ≤ 1% (v/v).

Success Validation:

  • Measure absorbance at 600 nm (turbidity).[1] An OD > 0.005 indicates micro-precipitation.[1]

Protocol 2: pH-Dependent Solubilization (The "Proton Switch")

Best for: Assays compatible with slightly acidic pH (pH 5.5 – 6.5).[1]

The Mechanism: The piperazine ring contains a basic nitrogen (distal to the benzothiazole). By lowering the pH below the pKa (approx. 8.0), you force the molecule into its cationic (protonated) state. Ionic species are orders of magnitude more soluble in water than neutral species.

Step-by-Step Procedure
  • Buffer Selection: Prepare a 50 mM Acetate or Citrate buffer adjusted to pH 5.5 .

  • Direct Dissolution:

    • Add the compound directly to the buffer.

    • If it does not dissolve immediately, add 1.0 equivalent of 0.1 M HCl . This creates the hydrochloride salt in situ.

  • Adjustment:

    • Once dissolved, slowly titrate the pH back up to 6.0–6.5 using dilute NaOH if necessary.

    • Warning: Exceeding pH 7.0 increases the risk of the free base precipitating.

Why this works:



As pH drops, the 

term increases exponentially, driving solubility.[1]

Protocol 3: Cyclodextrin Complexation (Advanced Formulation)

Best for: In vivo studies, sensitive cell lines (where DMSO is toxic), or high-concentration requirements.[1]

The Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic benzothiazole ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic outer shell interacts with the aqueous buffer.

Step-by-Step Procedure
  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).[1]

    • Note: Ensure the cyclodextrin is fully dissolved and the solution is clear.

  • Complexation:

    • Add the compound (powder) to the cyclodextrin vehicle.[1]

    • Stir continuously (magnetic stirrer) for 4–6 hours at room temperature or 37°C.

  • Filtration:

    • Pass the solution through a 0.22 µm PVDF filter to remove any uncomplexed solid.

    • Quantify the actual concentration using UV-Vis spectrophotometry (compare against a DMSO standard curve).[1]

Complexation_Mechanism Benzothiazole Benzothiazole (Hydrophobic) Cyclodextrin Cyclodextrin Cavity Benzothiazole->Cyclodextrin Hydrophobic Interaction Complex Inclusion Complex Cyclodextrin->Complex Solubilization

Caption: Schematic of the benzothiazole moiety entering the cyclodextrin cavity to form a soluble complex.

Frequently Asked Questions (FAQ)

Q1: My compound precipitates immediately upon adding to the cell culture media. Why? A: Cell culture media (DMEM/RPMI) is buffered to pH 7.4 and contains salts that can "salt out" hydrophobic drugs.[1]

  • Fix: Use Protocol 3 (Cyclodextrins) .[1] Alternatively, dilute the compound in pure water first, then add 10x media concentrate, ensuring the final concentration is below the solubility limit (likely < 50 µM).

Q2: Can I use Tween-80 instead of Cyclodextrin? A: Yes. A surfactant like Tween-80 (0.05% - 0.1%) creates micelles that solubilize the benzothiazole tail.[1] However, Tween-80 can interact with cell membranes and affect assay sensitivity more than cyclodextrins.[1] Use with caution in membrane-protein assays.

Q3: Is the compound stable in DMSO stock? A: Generally, yes. Benzothiazoles are stable heterocycles.[1] However, piperazines can be sensitive to oxidation over long periods. Store DMSO stocks at -20°C , protected from light, and avoid repeated freeze-thaw cycles.

Q4: I need a concentration of 10 mM in water. Is this possible? A: It is highly unlikely to achieve 10 mM in pure water at neutral pH.[1] You must use Protocol 2 (pH < 5) or Protocol 3 (20-40% Cyclodextrin) to reach millimolar concentrations.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3155395, 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanol.[1] Retrieved from [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard reference for Protocol 3).
  • BenchChem Technical Support.Overcoming Solubility Issues with Piperazine Derivatives.
  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour. Nature Reviews Drug Discovery.[1] (Source for "Solvent Shift" methodology).

Sources

Technical Support Center: Troubleshooting Low Yields in 2-Chlorobenzothiazole Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amination of 2-chlorobenzothiazole is a pivotal transformation in medicinal chemistry, often utilized to synthesize kinase inhibitors and imaging agents. While the C-2 position is electrophilic due to the electron-withdrawing nature of the thiazole ring, researchers frequently encounter variable yields ranging from <20% to quantitative.

This guide addresses the three primary failure modes:

  • Competitive Hydrolysis: Conversion of the chloride to 2-hydroxybenzothiazole (benzothiazolinone).

  • Nucleophilic Deactivation: Incompatibility between the amine nucleophile and the reaction mechanism (SNAr vs. Buchwald-Hartwig).

  • Catalyst Deactivation: Sulfur poisoning of Palladium species during cross-coupling.

Part 1: Diagnostic Decision Matrix

Before altering conditions, determine if your substrate class dictates an SNAr (Nucleophilic Aromatic Substitution) or a Metal-Catalyzed approach.

DecisionMatrix Start Start: 2-Chlorobenzothiazole + Amine AmineType Analyze Amine Nucleophilicity Start->AmineType Aliphatic Primary/Secondary Aliphatic Amine (e.g., Morpholine, Alkylamines) AmineType->Aliphatic High Nucleophilicity Aniline Deactivated/Steric Aniline (e.g., 2-Fluoroaniline, Nitroaniline) AmineType->Aniline Low Nucleophilicity MethodSNAr Method A: S_NAr (Thermal) Aliphatic->MethodSNAr Standard Protocol Check1 Check pKa & Sterics Aniline->Check1 MethodPd Method B: Buchwald-Hartwig (Pd) Check1->MethodSNAr Electron-Rich Anilines (Requires High Temp) Check1->MethodPd Electron-Poor/Bulky (Requires Catalysis)

Figure 1: Decision tree for selecting the optimal amination pathway based on amine nucleophilicity.

Part 2: Troubleshooting SNAr Reactions (Thermal)

Context: The 2-position of benzothiazole is sufficiently electrophilic for direct displacement by strong nucleophiles. However, the presence of water or protic impurities often leads to the thermodynamic sink: 2-hydroxybenzothiazole.

Q1: My LC-MS shows a large peak at M-19 (Hydrolysis) instead of the product. Why?

Diagnosis: You are likely using a hygroscopic solvent (DMF/DMSO) or a base that has absorbed moisture. The chloride is hydrolyzed by hydroxide ions generated in situ.

Corrective Protocol:

  • Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) or Anhydrous Acetonitrile . NMP is more stable at high temperatures (100°C+).

  • Base Management:

    • Avoid: Hydroxides (NaOH, KOH) or wet carbonates.[1]

    • Use:DIPEA (Diisopropylethylamine) or Anhydrous Cs₂CO₃ . Cesium carbonate has a "cesium effect" that improves solubility in organic solvents, enhancing the reaction rate over hydrolysis [1].

  • Drying: Store 2-chlorobenzothiazole in a desiccator. The C-Cl bond is labile to moisture over time.

Q2: The reaction stalls at 50% conversion despite heating to 120°C.

Diagnosis: The leaving group (Chloride) is generating HCl, which protonates your amine nucleophile, rendering it non-nucleophilic (Ammonium salt formation).

Corrective Protocol:

  • Stoichiometry: Ensure you have at least 2.5 equivalents of base or use the amine in excess (2.0 equiv) if it is cheap.

  • Additives: Add KF (Potassium Fluoride) . The fluoride acts as a hydrogen bond acceptor and can form a highly active "naked" amine species in polar aprotic solvents [2].

Data Table 1: Solvent & Base Screening for SNAr

Substrate: 2-Chlorobenzothiazole + Morpholine (1.2 eq)

SolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Major Byproduct
DMF (Wet)K₂CO₃100445%Hydrolysis (Benzothiazolinone)
EthanolTEAReflux1260%Unreacted SM (Solvent too protic)
DMSO Cs₂CO₃ 110 2 92% None
WaterNone100240%Hydrolysis (100%)

Part 3: Troubleshooting Buchwald-Hartwig Couplings (Catalytic)

Context: When reacting deactivated anilines or sterically hindered amines, thermal SNAr fails. Palladium catalysis is required, but the benzothiazole sulfur can poison the catalyst.

Q3: I see rapid catalyst precipitation (Palladium Black) and no product.

Diagnosis: The sulfur atom in the benzothiazole ring (and potentially the nitrogen) is coordinating to the Pd center, displacing the ligands and deactivating the catalyst.

Corrective Protocol:

  • Ligand Choice: You must use a ligand with a wide bite angle or strong binding affinity to prevent displacement by the heterocycle.

    • Recommended:Xantphos or BINAP .

    • Alternative:Pd-PEPPSI-IPr (N-Heterocyclic Carbene precatalyst) is highly resistant to sulfur poisoning [3].

  • Pre-activation: Do not mix all reagents at once. Heat the Solvent + Ligand + Pd source for 5 minutes before adding the substrate to ensure the active catalytic species is formed.

Q4: What is the "Green" alternative for scale-up?

Diagnosis: DMF and Toluene are undesirable for large-scale pharmaceutical synthesis due to toxicity.

Corrective Protocol: Recent literature supports "On-Water" SNAr conditions using a surfactant or simply vigorous stirring.

  • System: Water + TPGS-750-M (surfactant) + DIPEA.

  • Mechanism: The hydrophobic effect forces the organic reactants into micelles, accelerating the reaction while protecting the chloride from bulk water hydrolysis [4].

Part 4: Mechanism of Failure (Visualization)

Understanding the competition between the desired Amination and the undesired Hydrolysis is critical.

Mechanism SM 2-Chlorobenzothiazole Intermediate Meisenheimer Complex (Transition State) SM->Intermediate Nucleophilic Attack PathProduct Pathway A: Amination (Desired) Intermediate->PathProduct + R-NH2 (Anhydrous/Base) PathSide Pathway B: Hydrolysis (Undesired) Intermediate->PathSide + H2O/OH- (Wet Solvent) Product 2-Aminobenzothiazole PathProduct->Product - HCl SideProduct 2-Hydroxybenzothiazole (Benzothiazolinone) PathSide->SideProduct - HCl

Figure 2: Competitive mechanistic pathways. Pathway B dominates in the presence of moisture or insufficient amine nucleophilicity.

Part 5: Validated Experimental Protocols

Protocol A: High-Yield SNAr (General Purpose)

Best for: Primary amines, cyclic secondary amines.

  • Setup: Charge a dry reaction vial with 2-chlorobenzothiazole (1.0 mmol) and Anhydrous DMSO (3.0 mL) .

  • Reagents: Add Cs₂CO₃ (2.0 mmol) followed by the Amine (1.2 mmol) .

  • Reaction: Seal and heat to 110°C for 2–4 hours.

  • Workup:

    • Cool to Room Temperature.[2][3][4]

    • Pour slowly into Ice Water (30 mL) with vigorous stirring.

    • Result: The product usually precipitates as a solid. Filter and wash with water.[1][2]

    • If Oil: Extract with Ethyl Acetate, wash with Brine (3x) to remove DMSO.

Protocol B: Pd-Catalyzed Amination (Difficult Substrates)

Best for: Electron-poor anilines, steric bulk.

  • Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) . Add Toluene (anhydrous, degassed) and stir for 5 mins.

  • Substrates: Add 2-chlorobenzothiazole (1.0 mmol) , Amine (1.2 mmol) , and NaOtBu (1.5 mmol) .

  • Reaction: Heat to 100°C for 12 hours.

  • Note: Do not use Carbonate bases here; Sodium tert-butoxide is required to generate the active amide nucleophile.

References

  • BenchChem Technical Support. (2025).[2][3][5] Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol. Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis of Benzothiazoles: Recent Advances and Green Approaches. Retrieved from

  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series.[6] European Journal of Organic Chemistry. Retrieved from

  • Parmar, U., et al. (2021).[4] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Journal of Organic Chemistry.[4] Retrieved from

Sources

Technical Support Center: HPLC Method Development for Benzothiazole-Piperazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Chromatography Division) Ticket ID: BZ-PIP-DEV-001

Introduction: The "Mixed-Mode" Challenge

Welcome to the technical support center. You are likely here because you are facing a classic "mixed-mode" separation challenge.

The Core Conflict:

  • The Benzothiazole Core: Highly hydrophobic and aromatic. It loves C18 columns and retains well via hydrophobic and

    
     interactions.
    
  • The Piperazine Ring: Highly polar and strongly basic (

    
    , 
    
    
    
    ). It resists retention on C18 and interacts aggressively with residual silanols, causing severe peak tailing.

This guide treats your method development not as a recipe, but as a logic gate system . Follow the modules below to resolve retention loss, peak tailing, and isomer co-elution.

Module 1: Strategic Method Selection (The Decision Matrix)

Before mixing solvents, you must choose a "pH Strategy." The basicity of piperazine dictates that you cannot work at neutral pH (pH 6–8) effectively; you must go Low or High .

Strategy A: The "Silanol Suppression" (Low pH)
  • Condition: pH 2.0 – 3.0 (Formic Acid or TFA).

  • Mechanism: At this pH, piperazine is fully protonated (

    
    ). However, the surface silanols of the column are also protonated (neutral), reducing the secondary cation-exchange interactions that cause tailing.
    
  • Pros: Compatible with almost all C18 columns; excellent for Mass Spec (if using Formic).

  • Cons: Piperazine becomes extremely polar and may elute in the void volume (

    
    ).
    
  • Fix: Use a "High Aqueous" C18 (AQ-type) or a Polar-Embedded group column to grab the polar amine.

Strategy B: The "Neutralization" (High pH)
  • Condition: pH > 10.0 (Ammonium Hydroxide or Triethylamine).

  • Mechanism: You suppress the ionization of the piperazine (

    
    ). By making it neutral, you drastically increase its hydrophobicity, forcing it to interact with the C18 stationary phase rather than the silanols.
    
  • Pros: Perfect peak shape; massive increase in retention for the polar impurities.

  • Cons: Requires specific "High pH Resistant" Hybrid columns (e.g., Waters XBridge, Agilent Poroshell HPH). Standard silica columns will dissolve.

Decision Workflow Diagram

MethodStrategy Start START: Define Analyte Goal Q1 Are you analyzing Free Piperazine or Conjugate? Start->Q1 FreePip Target: Free Piperazine (Starting Material) Q1->FreePip Conjugate Target: Benzothiazole-Piperazine (Impurity/API) Q1->Conjugate Detection CRITICAL: Piperazine has NO Chromophore. Use ELSD, CAD, or LC-MS. FreePip->Detection Q2 Is Mass Spec (MS) Required? Conjugate->Q2 YesMS Strategy: Low pH (Formic Acid) Column: Polar Embedded (e.g., Bonus-RP) Q2->YesMS Yes NoMS Strategy: Low pH (TFA) or High pH Modifier: 0.1% TFA (Ion Pairing) Q2->NoMS No HighPH Strategy: High pH (>10) Column: Hybrid Silica (XBridge/Gemini) Q2->HighPH If Retention is Poor

Figure 1: Strategic decision tree for selecting mobile phase pH and column chemistry based on detection needs and analyte properties.

Module 2: Troubleshooting Peak Tailing & Shape

User Question: "My benzothiazole peak is sharp, but the piperazine-based impurity is tailing badly (Tailing Factor > 2.0). Why?"

Technical Diagnosis: This is "Kinetic Tailing." The protonated nitrogen on the piperazine is getting stuck on acidic silanol sites (


) on the silica surface. It’s an ion-exchange mechanism happening inside a reverse-phase method.
The Fix Protocol
Intervention LevelActionWhy it works
Level 1 (The Easy Fix) Add 0.05% - 0.1% TFA instead of Formic Acid.Trifluoroacetic acid (TFA) is an ion-pairing agent. The trifluoroacetate anion pairs with the positively charged piperazine, "masking" it from silanols. Note: Reduces MS sensitivity.
Level 2 (The Modifier) Add 5-10 mM Triethylamine (TEA) .TEA is a "sacrificial base." It competes for the silanol sites, saturating them so your analyte can pass through unhindered.
Level 3 (The Hardware) Switch to a "Charged Surface" Column (e.g., Waters CSH or Agilent Poroshell CS-C18).These columns have a permanent positive charge on the surface that electrostatically repels the protonated piperazine, physically preventing it from touching the silanols.

Module 3: Separation of Regioisomers

User Question: "I have benzothiazole positional isomers (e.g., 5-piperazinyl vs. 6-piperazinyl) co-eluting. C18 isn't separating them."

Technical Diagnosis: C18 separates based on hydrophobicity (carbon load). Positional isomers often have identical hydrophobicity (


). You need a different selectivity mechanism, such as 

interaction or shape selectivity.
The Isomer Resolution Protocol
  • Switch to Phenyl-Hexyl or Biphenyl Phases:

    • Benzothiazole is aromatic.[1][2] Phenyl phases engage in

      
       stacking with the benzothiazole ring. The electron density changes slightly depending on the position of the piperazine substitution, often providing the necessary 
      
      
      
      (selectivity) to pull isomers apart.
  • Use Methanol instead of Acetonitrile:

    • Acetonitrile is a dipole-dipole solvent; Methanol is a protic solvent. Methanol often enhances the shape selectivity of phenyl columns.

  • Lower the Temperature:

    • Isomer separation is often better at 25°C than 40°C. Higher temperatures increase molecular motion, "blurring" the subtle steric differences between isomers.

Module 4: Standardized Scouting Protocol

Do not guess. Run this exact gradient to define your design space.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffered) OR 0.1% Ammonium Hydroxide (pH 10.5).

  • Mobile Phase B: Acetonitrile.[3]

  • Column: C18, 150 x 4.6 mm, 3.5 µm (or 2.1 x 100 mm, 1.7 µm for UHPLC).

The "Wide Net" Gradient:

Time (min)% Mobile Phase BEvent
0.05Initial Hold: Essential for trapping the polar piperazine.
2.05Isocratic hold ensures polar retention.
20.095Linear ramp to elute hydrophobic benzothiazoles.
25.095Wash column (dimers/oligomers).
25.15Re-equilibration.

Success Criteria (Self-Validating):

  • Resolution (

    
    ):  Critical pair > 1.5.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 for the piperazine peak.
    
  • Retention Factor (

    
    ):  First peak must have 
    
    
    
    (to avoid eluting in the void).

Module 5: Detection of "Invisible" Impurities

User Question: "I see the impurity in LC-MS, but it's missing in my UV trace at 254 nm."

Technical Diagnosis: If the impurity is a fragment (e.g., the free piperazine ring cleaved from the benzothiazole), it has lost its chromophore. Piperazine has virtually no UV absorbance above 210 nm.

Visualizing the Detection Gap:

DetectionLogic Impurity Unknown Impurity UV254 UV @ 254nm (Aromatic) Impurity->UV254 No Signal? Lacks Benzothiazole Core UV210 UV @ 210nm (Amide/End Absorption) Impurity->UV210 Weak Signal? Aliphatic Amine MS Mass Spec (TIC) Impurity->MS Strong Signal? Ionizable Nitrogen

Figure 2: Diagnostic flow for identifying impurities based on detector response discrepancies.

Action:

  • If quantifying free piperazine: You must use a derivatization agent (e.g., Dansyl Chloride) or use a universal detector like CAD (Charged Aerosol Detector).

  • If quantifying the conjugate: Ensure you are monitoring the

    
     of the benzothiazole (typically ~260-300 nm).
    

References

  • Sielc Technologies. (2018).[3] Separation of Benzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][5][6] Journal of Chemical & Engineering Data, 54(10), 2914-2917. Retrieved from [Link]

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the N-alkylation of benzothiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this fundamental transformation. N-alkylated benzothiazole derivatives are crucial scaffolds in medicinal chemistry, possessing a wide array of biological activities.[1][2] However, their synthesis can present challenges, from achieving desired regioselectivity to maximizing yields and simplifying purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you overcome common hurdles and optimize your reaction conditions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the N-alkylation of benzothiazoles, providing potential causes and actionable solutions.

Category 1: Low Yield & Reaction Inefficiency
Question 1: My N-alkylation reaction is giving a very low yield or not proceeding at all. What are the likely causes?

Answer: Low yields are a common frustration and can stem from several factors related to reactants, reagents, and conditions.

  • Poor Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The general reactivity trend is Alkyl Iodides > Alkyl Bromides > Alkyl Chlorides. If you are using an alkyl chloride, the reaction may be sluggish.

    • Solution: Consider switching to a more reactive alkyl bromide or iodide.[3][4] If you must use a less reactive halide, adding a catalytic amount of a more reactive halide salt, like potassium iodide (KI), can facilitate the reaction through an in situ Finkelstein reaction.[5]

  • Insufficient Base Strength or Solubility: The base is required to deprotonate the nitrogen atom of the benzothiazole ring, making it nucleophilic. If the base is too weak or is not soluble in the reaction medium, deprotonation will be inefficient.

    • Solution: For standard benzothiazoles, common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[3][5] K₂CO₃ is a milder, safer option, but NaH is a much stronger, non-nucleophilic base that can be highly effective, though it requires careful handling under anhydrous conditions.[5] For improved solubility and reactivity, cesium carbonate (Cs₂CO₃) can sometimes offer superior results.[5]

  • Suboptimal Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Solution: If your reaction is slow at room temperature, gradually increase the temperature, for instance, to 60-80°C or even to the reflux temperature of your solvent.[1][5][6] Monitor the reaction by Thin-Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • Steric Hindrance: If either the benzothiazole or the alkylating agent has bulky substituents near the reaction centers, the reaction rate can be significantly reduced.

    • Solution: This may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a stronger base like NaH.[5] Microwave-assisted synthesis can also be particularly effective in overcoming steric barriers and reducing reaction times.[7][8]

Category 2: Regioselectivity Issues

The structure of the benzothiazole starting material dictates the potential for regioselectivity challenges.

Question 2: I am trying to alkylate a 2-aminobenzothiazole and I'm getting a mixture of isomers. How can I control where the alkyl group attaches?

Answer: This is a classic regioselectivity problem. 2-Aminobenzothiazoles have two nucleophilic nitrogen atoms: the endocyclic (ring) nitrogen and the exocyclic (amino group) nitrogen. The site of alkylation is highly dependent on the reaction conditions.[3]

  • To Favor Exocyclic N-Alkylation (on the -NH₂ group): This is often the desired outcome for synthesizing 2-(N-alkylamino)benzothiazoles.[9][10]

    • Base: Use weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[3] These bases are less likely to deprotonate the less acidic endocyclic nitrogen.

    • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) typically favor alkylation on the more nucleophilic exocyclic nitrogen.[3]

    • Alkylating Agent: Less reactive agents (e.g., alkyl chlorides) can show higher selectivity.[3] A copper-catalyzed system using alcohols as alkylating agents has also been shown to be highly regioselective for the exocyclic nitrogen.[9]

  • To Favor Endocyclic N-Alkylation (on the ring nitrogen):

    • Base: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can more effectively deprotonate the endocyclic nitrogen, directing alkylation to this site.[3]

    • Alkylating Agent: Highly reactive alkylating agents, such as α-iodoketones, have been shown to react specifically at the endocyclic nitrogen even in the absence of a base.[4]

The following table summarizes the key factors for controlling regioselectivity in the N-alkylation of 2-aminobenzothiazoles:[3]

FactorTo Favor Exocyclic (-NHR)To Favor Endocyclic (>N-R)
Base Weaker (e.g., K₂CO₃, NaHCO₃)Stronger (e.g., NaH, KOtBu)
Solvent Polar Aprotic (e.g., DMF, DMSO)Less Polar
Alkylating Agent Less Reactive (e.g., Alkyl Chlorides, Alcohols)More Reactive (e.g., Alkyl Iodides, α-Iodoketones)
Temperature Lower temperatures often improve selectivityHigher temperatures may decrease selectivity
Question 3: My starting material is a 2-mercaptobenzothiazole derivative, and I'm getting S-alkylation instead of N-alkylation. How can I fix this?

Answer: This is another common regioselectivity issue arising from the presence of two competing nucleophilic sites: nitrogen and sulfur. 2-Mercaptobenzothiazoles exist in a tautomeric equilibrium with the thione form, 6-chlorobenzo[d]thiazole-2(3H)-thione.[1] The thione tautomer is essential for the desired N-alkylation.[1]

To favor N-alkylation over S-alkylation, Phase-Transfer Catalysis (PTC) is a highly effective strategy.[1][11]

  • Mechanism of Control with PTC: A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) acts as the phase-transfer catalyst. It pairs with the deprotonated benzothiazole anion and transports it from the solid or aqueous phase into the organic phase where the alkylating agent resides. The "hard" nitrogen anion is less solvated in the organic phase compared to the "soft" sulfur anion, enhancing its reactivity and favoring the N-alkylated product.[12]

A typical PTC system involves:

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Acetonitrile

  • Catalyst: Tetrabutylammonium bromide (TBAB)

This method has proven robust for selectively producing N-alkylated products while minimizing the formation of the S-alkylated isomer.[1]

Category 3: Unexpected Side Products & Degradation
Question 4: I'm observing a significant amount of a dimeric byproduct in my reaction. What is it and how can I prevent its formation?

Answer: If you are starting from 2-aminothiophenol to synthesize a benzothiazole nucleus which is then alkylated, the likely culprit is the oxidative dimerization of your starting material to form 2,2'-dithiobis(aniline).[3] The thiol group (-SH) is highly susceptible to oxidation.

  • Solution:

    • Inert Atmosphere: The most effective way to prevent this is to run your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.[3][6]

    • Fresh Starting Material: Use freshly opened or purified 2-aminothiophenol, as older material may have already partially oxidized.[6]

Question 5: My final product seems to be degrading during workup or purification. What could be happening?

Answer: The benzothiazole ring, while generally stable, can be sensitive to certain conditions.

  • Harsh Oxidative Conditions: Exposure to strong oxidizing agents can cause oxidative ring-opening, leading to degradation products like 2-aminophenyl disulfide.[3]

    • Solution: Avoid using strong oxidants during workup. If an oxidation step is part of your synthesis (e.g., to form the benzothiazole ring), use a mild reagent and carefully control the stoichiometry.[3]

  • Acid Sensitivity: Some substituted benzothiazoles can be unstable on silica gel, which is inherently acidic. This can lead to streaking on TLC plates and decomposition during column chromatography.

    • Solution: If you suspect your product is acid-sensitive, try neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine. Alternatively, switch to a different stationary phase, such as neutral or basic alumina.[6]

Category 4: Purification Challenges
Question 6: I'm having difficulty purifying my N-alkylated benzothiazole. It's an oil or has a similar polarity to the starting material.

Answer: Purification can be challenging, especially when dealing with long alkyl chains or when the product and starting material have similar polarities.

  • Similar Polarity: This is common when the added alkyl group is small.

    • Solution: Use a shallow gradient during column chromatography to improve separation.[5] For example, instead of going from 0% to 20% ethyl acetate in hexanes, try a gradient of 0% to 5%, then 5% to 10% in smaller increments.

  • Oily or "Greasy" Products: Long alkyl chains can make compounds non-crystalline and difficult to handle.[5]

    • Solution: After column chromatography, attempt recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain a pure, solid product.[5] If the product remains an oil, ensure it is pure by NMR and carry it forward.

Experimental Protocols & Methodologies

Protocol 1: General N-Alkylation using an Alkyl Halide

This protocol is a standard procedure for the N-alkylation of a generic benzothiazole.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzothiazole starting material (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF or acetonitrile to achieve a concentration of 0.1-0.2 M. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).[5]

  • Addition of Alkylating Agent: While stirring vigorously, add the alkyl halide (1.1-1.2 eq.) dropwise.

  • Reaction: Heat the mixture to 60-80°C and monitor the progress by TLC.[5] Reactions are typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3 x volumes).[3]

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Selective N-Alkylation of 2-Mercaptobenzothiazole via Phase-Transfer Catalysis (PTC)

This protocol is optimized to favor N-alkylation over S-alkylation.[1]

  • Reaction Setup: To a dry round-bottom flask, add 6-chlorobenzo[d]thiazole-2-thiol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).[1]

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of 0.1-0.2 M.[1]

  • Addition of Alkylating Agent: While stirring at room temperature, add the alkylating agent (1.2 eq.) dropwise.[1]

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain this temperature for 4-12 hours, monitoring by TLC.[1]

  • Work-up: Cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with a small amount of acetonitrile.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Extraction: Dissolve the crude product in dichloromethane. Wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[1]

Visualizations: Mechanisms & Workflows

General N-Alkylation & Regioselectivity Challenges

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_challenges Regioselectivity Challenges Benzothiazole Benzothiazole (Nucleophile) Deprotonation Deprotonation Benzothiazole->Deprotonation + Base AlkylHalide Alkyl Halide (R-X) (Electrophile) SN2 SN2 Attack AlkylHalide->SN2 Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, ACN) Deprotonation->SN2 Anion Formed S_Alkylation S-Alkylation (2-Mercapto derivs.) Deprotonation->S_Alkylation competes with Exo_Alkylation Exocyclic N-Alkylation (2-Amino derivs.) Deprotonation->Exo_Alkylation competes with Product N-Alkylated Product SN2->Product Endo_Alkylation Endocyclic N-Alkylation (2-Amino derivs.) Exo_Alkylation->Endo_Alkylation

Caption: Competing pathways in the N-alkylation of substituted benzothiazoles.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Reactivity Is Alkyl Halide Reactive? (I > Br > Cl) Start->Check_Reactivity Check_Base Is Base Strong/ Soluble Enough? Check_Reactivity->Check_Base Yes Sol_Reactivity Switch to R-Br/R-I or add catalytic KI Check_Reactivity->Sol_Reactivity No Check_Temp Is Temperature Optimized? Check_Base->Check_Temp Yes Sol_Base Use Stronger Base (NaH) or more soluble (Cs₂CO₃) Check_Base->Sol_Base No Check_Side_Rxn Side Products Observed by TLC? Check_Temp->Check_Side_Rxn Yes Sol_Temp Increase Temperature (e.g., 60-80°C or reflux) Check_Temp->Sol_Temp No Sol_Side_Rxn Address Side Reaction (e.g., Inert Atmosphere) Check_Side_Rxn->Sol_Side_Rxn Yes Success Yield Improved Check_Side_Rxn->Success No Sol_Reactivity->Check_Base Sol_Base->Check_Temp Sol_Temp->Check_Side_Rxn Sol_Side_Rxn->Success

Caption: A logical workflow for troubleshooting low-yielding N-alkylation reactions.

References

  • BenchChem. (n.d.). Protocol for the Selective N-alkylation of 6-Chlorobenzo[d]thiazole-2-thiol.
  • BenchChem. (n.d.). Avoiding side reactions during the synthesis of N-substituted benzothiazoles.
  • Thieme Chemistry. (n.d.). I 2 /CH 3 ONa-Promoted Ring-Opening Alkylation of Benzothiazoles with Dialkyl Carbonates. Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles.
  • BenchChem. (n.d.). Optimization of reaction conditions for N-dodecyl-1,3-benzothiazol-2-amine synthesis.
  • Jangid, D. K., et al. (2017). An efficient synthesis of 2-aminobenzothiazole and its derivatives in ionic liquids. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964.
  • ResearchGate. (n.d.). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination.
  • Dorofeev, I. A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2184.
  • Li, F., et al. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, 47(19), 5581-5583.
  • RSC Publishing. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications.
  • AIP Publishing. (2022). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Conference Proceedings.
  • AIP Publishing. (n.d.). N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4.
  • RSC Publishing. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Wordpress.
  • TSI Journals. (2009). Microwave assisted solvent free synthesis of some substituted benzothiazoles over zeolite.
  • Nardi, M., et al. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Molecules, 28(13), 5123.
  • IntechOpen. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles.
  • Rapolu, R., et al. (2022). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 94.

Sources

Technical Support Center: TLC Visualization for Benzothiazole Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the visualization of benzothiazole piperazine derivatives using Thin Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring of your reactions and purity assessments.

Introduction: The Chemistry of Visualizing Benzothiazole Piperazine Derivatives

Benzothiazole piperazine derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[1][2] Effective reaction monitoring and purification are crucial in their synthesis, with TLC being a rapid and cost-effective analytical tool.[3][4][5][6][7][8] The key to successful TLC analysis lies in the effective visualization of the separated compounds. Due to the presence of nitrogen-containing heterocyclic rings (benzothiazole and piperazine), these derivatives are amenable to visualization with a variety of staining reagents. The choice of stain depends on the specific functionalities present in your derivatives and the desired sensitivity.

This guide will walk you through the selection of appropriate stains, provide detailed protocols, and offer solutions to common challenges encountered during the TLC analysis of these important molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your TLC experiments with benzothiazole piperazine derivatives.

Issue 1: Faint or No Spots Observed After Staining

  • Potential Cause 1: Low Concentration of the Analyte. The amount of your compound spotted on the TLC plate may be below the detection limit of the stain.

    • Solution: Increase the concentration of your sample solution. Alternatively, apply the sample to the same spot multiple times, ensuring the solvent has completely evaporated between each application to maintain a small spot size.[9]

  • Potential Cause 2: Inappropriate Stain Selection. The chosen stain may not react with the functional groups present in your specific benzothiazole piperazine derivative.

    • Solution: Consult the "Stain Selection Guide" table below. For general screening of nitrogen-containing compounds, Dragendorff's reagent is often a good starting point.[10][11][12] For compounds with oxidizable groups, potassium permanganate is a robust option.[13][14][15]

  • Potential Cause 3: Incomplete Stain Reaction. The staining reaction may require activation, such as heating, which may have been insufficient.

    • Solution: When using stains like potassium permanganate or ninhydrin, ensure adequate heating with a heat gun until the spots develop.[13] Be cautious not to overheat, as this can char the plate and obscure the results.

Issue 2: Streaking of Spots

  • Potential Cause 1: Sample Overloading. Applying too much sample to the TLC plate is a common cause of streaking.[3][9][16]

    • Solution: Dilute your sample solution before spotting it on the plate.[3][17]

  • Potential Cause 2: Highly Polar Compounds. Benzothiazole piperazine derivatives can be basic and may interact strongly with the acidic silica gel, leading to streaking.[16]

    • Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia (typically 0.1-1%), to your developing solvent system. This will neutralize the acidic sites on the silica gel and improve the spot shape.[16]

  • Potential Cause 3: Inappropriate Spotting Solvent. If the sample is dissolved in a very polar solvent, it can lead to a diffuse or streaky initial spot.

    • Solution: If possible, dissolve your sample in a less polar solvent for spotting. If you must use a polar solvent, ensure the spot is as small as possible and completely dry before developing the plate.

Issue 3: Unexpected Color Development

  • Potential Cause 1: Reaction with Solvent Impurities. Trace impurities in your developing solvent can sometimes react with the stain.

    • Solution: Use high-purity solvents for your mobile phase.

  • Potential Cause 2: Presence of Multiple Functional Groups. Your benzothiazole piperazine derivative may contain other functional groups that react with the stain to produce a different color than expected.

    • Solution: This can be a useful diagnostic tool. Note the observed color and cross-reference with the expected reactivity of the stain with different functional groups.

  • Potential Cause 3: Contamination. Accidental contamination of the TLC plate can lead to spurious spots.

    • Solution: Handle TLC plates with forceps and avoid touching the silica surface.[9]

Stain Selection and Workflow Diagram

The choice of the right visualization stain is critical for obtaining clear and reliable TLC results for your benzothiazole piperazine derivatives. The following diagram outlines a logical workflow for selecting an appropriate stain.

TLC_Stain_Selection start Start: Developed & Dried TLC Plate uv_vis Visualize under UV light (254 nm) start->uv_vis uv_positive UV-active spots visible? uv_vis->uv_positive iodine Use Iodine Vapor (Non-destructive) uv_positive->iodine Yes destructive_stain Proceed to Destructive Staining uv_positive->destructive_stain No end Document Results iodine->end permanganate Potassium Permanganate Stain (General) destructive_stain->permanganate dragendorff Dragendorff's Reagent (Nitrogen Compounds) destructive_stain->dragendorff ninhydrin Ninhydrin Stain (Primary/Secondary Amines) destructive_stain->ninhydrin permanganate->end dragendorff->end ninhydrin->end

Caption: Workflow for selecting a TLC visualization stain for benzothiazole piperazine derivatives.

Stain Selection Guide for Benzothiazole Piperazine Derivatives

StainPreparationApplicationExpected Results & MechanismSuitability for Benzothiazole Piperazine Derivatives
UV Light (254 nm) N/AShine a UV lamp on the plate.Dark spots on a fluorescent green background. The benzothiazole ring system is aromatic and should absorb UV light.[18]Excellent for initial, non-destructive visualization. Most benzothiazole derivatives will be UV active.
Iodine Vapor Place iodine crystals in a sealed chamber.Place the dried TLC plate in the chamber.Yellow-brown spots. Iodine reversibly complexes with many organic compounds.[18][19][20][21]Good for general, semi-destructive visualization. Useful if the compounds are not UV active. The spots will fade over time.
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[15][22]Dip the plate in the solution and gently heat with a heat gun.Yellow-brown spots on a purple background. Permanganate is a strong oxidizing agent and reacts with oxidizable functional groups like amines.[13][15]Excellent general-purpose destructive stain. The piperazine moiety and other oxidizable groups will be readily detected.
Dragendorff's Reagent Mix solutions of bismuth subnitrate and potassium iodide in acetic acid.[15][23]Spray or dip the plate in the reagent.Orange to brown spots on a yellow background. This reagent forms colored precipitates with tertiary and quaternary amines, and to a lesser extent, with other nitrogen-containing compounds.[11][12][24]Highly recommended for detecting the piperazine and benzothiazole nitrogens. It is particularly sensitive to the basic nitrogen atoms.
Ninhydrin 0.2 g ninhydrin in 100 mL ethanol or n-butanol.[10][25]Spray or dip the plate and heat.Purple/blue spots for primary amines, yellow/orange for secondary amines.[26][27] Tertiary amines generally do not react.Useful for derivatives with primary or secondary amines on the piperazine ring or elsewhere in the molecule. Will not detect N-substituted piperazines where both nitrogens are tertiary.

Detailed Protocol: Potassium Permanganate Staining

This is a robust and generally applicable staining method for benzothiazole piperazine derivatives.

Materials:

  • Potassium permanganate (KMnO₄)

  • Potassium carbonate (K₂CO₃)

  • 10% Sodium hydroxide (NaOH) solution

  • Distilled water

  • Glass dipping tank or beaker

  • Heat gun

Procedure:

  • Prepare the Staining Solution: In a 250 mL beaker, dissolve 1.5 g of potassium permanganate and 10 g of potassium carbonate in 200 mL of distilled water. Add 1.25 mL of 10% NaOH solution. Stir until all solids are dissolved. This solution can be stored in a sealed container for several weeks.[15][22]

  • Dry the TLC Plate: After developing your TLC plate, ensure all the mobile phase has completely evaporated. You can gently warm the plate with a heat gun or place it in a fume hood for a few minutes.

  • Stain the Plate: Using forceps, quickly dip the dried TLC plate into the potassium permanganate solution for 1-2 seconds.

  • Remove Excess Stain: Remove the plate from the solution and let the excess stain drip off. You can gently blot the edge of the plate on a paper towel.

  • Develop the Spots: Gently heat the plate with a heat gun. Move the heat gun back and forth to ensure even heating. Yellow to brown spots will appear on a purple background as the permanganate reacts with your compounds.

  • Avoid Overheating: Stop heating once the spots are clearly visible. Overheating will cause the background to turn yellow-brown, obscuring the results.[13]

  • Document the Results: Circle the spots with a pencil immediately, as the colors may fade over time. Photograph or scan the plate for your records.

Frequently Asked Questions (FAQs)

Q1: Can I use multiple stains on the same TLC plate?

A: It is possible but requires careful planning. You can start with a non-destructive method like UV visualization, followed by iodine vapor. After the iodine has faded, you can then use a destructive chemical stain like potassium permanganate. However, it is generally not recommended to use two different destructive chemical stains on the same plate as the results can be unpredictable.

Q2: My spots are fading quickly after staining with iodine. How can I preserve the results?

A: Iodine spots are known to be transient.[21] It is crucial to document your results immediately by circling the spots with a pencil and then taking a photograph or scanning the plate.

Q3: Why do I see a blue spot with Dragendorff's reagent instead of the expected orange/brown?

A: While orange to brown is the typical color, some nitrogen-containing compounds can produce different colored complexes with Dragendorff's reagent, including blue or dark purple.[23] This can be dependent on the specific structure of your benzothiazole piperazine derivative.

Q4: Is it better to dip or spray the TLC plate with the staining reagent?

A: Dipping is generally preferred as it provides a more uniform coating of the reagent. Spraying can be less even and poses a greater inhalation risk. If you must spray, do so in a well-ventilated fume hood.[10]

Q5: Can I use ninhydrin to visualize a benzothiazole piperazine derivative where both nitrogens of the piperazine ring are tertiary?

A: No, ninhydrin is specific for primary and secondary amines.[13][24][25][26] It will not react with tertiary amines. In this case, Dragendorff's reagent or potassium permanganate would be more suitable choices.

References

  • Thin Layer Chromatography. (n.d.).
  • The iodine staining technique for TLC analysis. (2021, April 1). YouTube. Retrieved from [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • TLC Stains. (n.d.). Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011, July 1). Arabian Journal of Chemistry. Retrieved from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022, December 11). PMC. Retrieved from [Link]

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. (n.d.). CORE. Retrieved from [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]

  • Novel Benzothiazole Derivatives Synthesis and its Analysis as Diuretic Agents. (2023, April 12). Retrieved from [Link]

  • Let's Talk About TLCs Part 5 - Iodine Stain. (2011, November 21). Curly Arrow. Retrieved from [Link]

  • TLC stains. (n.d.). Retrieved from [Link]

  • TLC Staining solutions. (2006, September 27). Org Prep Daily. Retrieved from [Link]

  • TLC Stains and Dips. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • TLC Stains Preparation. (2011, June 28). ChemicalDesk.Com. Retrieved from [Link]

  • Ninhydrin. (n.d.). Wikipedia. Retrieved from [Link]

  • TLC Stains. (n.d.). Retrieved from [Link]

  • A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. (2001, October 15). Retrieved from [Link]

  • Diffusion/Streaky bands on TLC plate. (2017, June 8). Chemistry Stack Exchange. Retrieved from [Link]

  • TLC stains for amines. (2011, September 4). ChemicalDesk.Com. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). IJPPR. Retrieved from [Link]

  • Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. (n.d.). Retrieved from [Link]

  • TLC confusion?! (2018, December 10). Reddit. Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. (n.d.). DergiPark. Retrieved from [Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2021, August 17). Semantic Scholar. Retrieved from [Link]

  • Synthesis and anticancer screening studies of benzothiazole-based piperazine derivatives. (n.d.). Retrieved from [Link]

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Validation & Comparative

Cytotoxicity Screening Guide: Benzothiazole-Piperazine Conjugates vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for evaluating the anticancer efficacy of novel benzothiazole-piperazine conjugates compared to the clinical standard, Doxorubicin (DOX).

Context: While Doxorubicin remains a gold-standard anthracycline, its clinical utility is limited by cumulative cardiotoxicity and multidrug resistance (MDR). Benzothiazole-piperazine conjugates have emerged as a privileged scaffold strategy. The benzothiazole moiety acts as a planar DNA intercalator or Topoisomerase II inhibitor, while the piperazine ring improves lipophilicity and pharmacokinetic profiles.

Key Finding: Recent screenings indicate that optimized conjugates (specifically electron-withdrawing aryl-substituted derivatives) can achieve IC


 values < 5 µM, comparable to Doxorubicin, but with significantly higher Selectivity Indices (SI > 10) toward non-tumorigenic cell lines (e.g., MCF-10A, L02).

Structural Rationale & Design Logic

The synergy between these two pharmacophores is not random. The design targets the "hybrid drug" concept to overcome resistance mechanisms.

Molecular Architecture
  • Benzothiazole Core: Mimics purine bases; facilitates DNA intercalation and inhibits Topoisomerase II.

  • Piperazine Linker: Provides conformational flexibility and hydrogen bonding capability (via protonatable nitrogens) to interact with the DNA minor groove.

  • Terminal Aryl Group: Modulates lipophilicity; Electron-Withdrawing Groups (EWGs) like -Cl, -F, or -CF

    
     typically enhance cytotoxicity.
    

MolecularDesign Benzothiazole Benzothiazole Scaffold (DNA Intercalation) Linker Flexible Linker (Acetamide/Urea) Benzothiazole->Linker Covalent Bond Target Target: Topoisomerase II & DNA Minor Groove Benzothiazole->Target Stacking Piperazine Piperazine Ring (Solubility & Binding) Linker->Piperazine Terminal Aryl Substituent (Lipophilicity/SAR) Piperazine->Terminal N-Substitution Piperazine->Target H-Bonding

Figure 1: Pharmacophore assembly logic for Benzothiazole-Piperazine conjugates targeting DNA/Topo II complexes.

Comparative Performance Data

The following data synthesizes findings from recent high-impact medicinal chemistry studies (see References).

Table 1: Cytotoxicity Profile (IC in µM)

Lower values indicate higher potency.

Compound ClassMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)MCF-10A (Normal)Selectivity Index (SI)*
Doxorubicin (Control) 0.45 ± 0.1 0.50 ± 0.2 0.44 ± 0.1 1.2 ± 0.3 ~2.6
Conjugate 1d (Aroyl-sub)4.50 ± 0.54.00 ± 0.46.30 ± 0.8> 50> 11.1
Conjugate BS130 (3,4-Cl)0.38 ± 0.10.92 ± 0.21.10 ± 0.315.4 ± 1.240.5
Conjugate 45 (Quinazolin)0.88 ± 0.22.41 ± 0.30.44 ± 0.1N/DN/D

*SI = IC


 (Normal Cells) / IC

(Cancer Cells). An SI > 3 is generally considered promising for drug development.

Analysis:

  • Potency: While generic conjugates (1d) are less potent than Doxorubicin, optimized derivatives like BS130 (containing 3,4-dichlorophenyl moiety) can surpass Doxorubicin's potency in specific lines like MCF-7.[1]

  • Safety: The critical advantage is the Selectivity Index. Doxorubicin is notoriously toxic to normal cells (SI ~2.6). The conjugates frequently demonstrate SI values >10, suggesting a wider therapeutic window.

Mechanism of Action Screening

To validate that the conjugates function similarly to Doxorubicin (but with better safety), you must screen for the specific apoptotic pathway.

Pathway Logic

Doxorubicin induces DNA Double-Strand Breaks (DSBs) via Topo II inhibition. Effective benzothiazole-piperazine conjugates typically arrest the cell cycle at the G2/M or sub-G1 phase.

ApoptosisPathway Drug Conjugate / Doxorubicin CellEntry Cellular Uptake Drug->CellEntry Target Topoisomerase II / DNA Complex CellEntry->Target Damage DNA Double-Strand Breaks Target->Damage Inhibition p53 p53 Activation Damage->p53 Cycle Cell Cycle Arrest (G2/M or sub-G1) p53->Cycle Caspase Caspase 3/7 Activation p53->Caspase Apoptosis Apoptosis (Cell Death) Cycle->Apoptosis Caspase->Apoptosis

Figure 2: Signal transduction pathway for Topo II inhibitors leading to apoptotic cell death.

Detailed Experimental Protocols

Protocol A: MTT Cytotoxicity Assay (The Gold Standard)

Purpose: To determine IC


 values quantitatively.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized).

  • Solubilization Buffer: DMSO.[2]

  • Control Drug: Doxorubicin HCl (dissolved in water/media).

Step-by-Step Workflow:

  • Seeding: Plate cells (MCF-7, HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    to allow attachment.
  • Treatment:

    • Prepare stock solutions of conjugates in DMSO (ensure final well concentration of DMSO < 0.1%).

    • Perform serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Include Doxorubicin as the positive control (0.01 – 10 µM range).

    • Include Vehicle Control (0.1% DMSO) and Blank (media only).

  • Incubation: Treat cells for 48h or 72h.

  • Labeling: Add 20 µL MTT reagent per well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot Dose-Response Curve (Log concentration vs. % Viability) using non-linear regression (Sigmoidal dose-response) to calculate IC

    
    .
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Purpose: To confirm mechanism (Cycle Arrest).

  • Treatment: Treat

    
     cells with the conjugate at its IC
    
    
    
    concentration for 24h.
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol away. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).

  • Incubation: Incubate 30 mins at 37°C in the dark.

  • Analysis: Analyze using a Flow Cytometer (excitation 488 nm, emission >575 nm).

    • Expected Result (Dox/Conjugates): Accumulation in G2/M phase or sub-G1 peak (apoptotic debris).

References

  • Gurdal, E. E., et al. (2015).[3] Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anticancer Agents in Medicinal Chemistry, 15(3), 382-389.[3] Link

  • Kumbhare, R. M., et al. (2012). Synthesis and cytotoxic activity of novel benzothiazole-piperazine derivatives. European Journal of Medicinal Chemistry, 53, 385-389. Link

  • BenchChem. (2025).[2] Validating the Anticancer Activity of Benzothiazole Derivatives In Vitro: A Comparative Guide. BenchChem Application Notes. Link

  • Sowa, M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 9801. Link

  • Havrylyuk, D., et al. (2010). Synthesis and anticancer activity of novel non-condensed benzothiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5012-5021. Link

Sources

Definitive Guide: Reference Standards for Benzothiazole-Based Drug Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzothiazole Challenge

Benzothiazole moieties are "privileged structures" in medicinal chemistry, serving as the pharmacophore for critical drugs like Riluzole (ALS treatment), Pramipexole (Parkinson’s), and Ethoxzolamide . However, the very reactivity that makes this scaffold biologically active also predisposes it to forming complex, often genotoxic, impurities.

For the drug developer, the benzothiazole ring presents a specific regulatory hurdle: the 2-aminobenzothiazole substructure is frequently flagged as a structural alert for mutagenicity under ICH M7 guidelines. Consequently, the selection of reference standards for these impurities is not merely a procurement task—it is a critical safety and compliance strategy.

This guide objectively compares the three tiers of reference standards available for benzothiazole profiling and provides a self-validating protocol for their application.

Strategic Comparison of Reference Standard Tiers

In impurity profiling, "purity" is not a single number; it is a system of confidence. Below is a technical comparison of the three primary sourcing options for benzothiazole impurities.

Table 1: Comparative Analysis of Standard Types
FeaturePrimary Compendial (USP/EP) Certified Reference Material (ISO 17034) Research/Synthesis Grade
Primary Use Final Release Testing (QC)Method Validation, Stability Studies, In-Process ControlEarly Discovery, Qualitative ID
Traceability Legal Authority (Metrological traceability not always explicit)SI Units ( kg/mole ) via NIST/NMI traceNone / Vendor Declaration
Uncertainty Zero (by definition for qualitative use)Explicitly Calculated (

)
Unknown
Homogeneity AssumedExperimentally Verified Variable
Cost

(High)

(Moderate)
$ (Low)
Availability Limited to final API & major degradantsBroad (Includes process intermediates)Very Broad
Expert Insight: The "ISO 17034 Sweet Spot"

For benzothiazole process impurities (which often lack a USP monograph), ISO 17034 Certified Reference Materials (CRMs) are the scientifically superior choice over research-grade materials.

  • Why? Benzothiazoles are prone to oxidation (N-oxide formation) and dimerization. A research-grade standard labeled "98%" may have degraded to 90% during storage. An ISO 17034 CRM includes a stability-monitoring program, ensuring the certified value is valid at the moment of use.

Technical Deep Dive: The Riluzole Case Study

To demonstrate the criticality of standard selection, we examine Riluzole (6-(trifluoromethoxy)-2-aminobenzothiazole).

Origin of Impurities

The synthesis of Riluzole typically involves the Hugerschoff reaction or cyclization of phenylthioureas. This chemistry generates specific regioisomeric impurities that are difficult to separate.

Riluzole_Synthesis_Impurities Aniline 4-Trifluoromethoxy aniline Thiourea Thiourea Intermediate Aniline->Thiourea + KSCN Impurity_A Impurity: Unreacted Aniline (Genotoxic Alert) Aniline->Impurity_A Residual KSCN KSCN / Bromine Riluzole Riluzole (API) (6-substituted) Thiourea->Riluzole Cyclization Impurity_B Impurity: 4-Isomer (Regioisomer) Thiourea->Impurity_B Mis-cyclization Impurity_C Impurity: Dimer (Oxidative Coupling) Riluzole->Impurity_C Oxidation

Figure 1: Synthesis pathway of Riluzole highlighting the origin of critical impurities. Note that the 4-isomer is a common byproduct of the cyclization step.

The Genotoxicity Trap

Under ICH M7, the unreacted aniline starting material and certain reaction byproducts containing the 2-aminobenzothiazole core may be Class 2 or Class 3 mutagenic impurities.

  • Requirement: These must be controlled to < TTC (Threshold of Toxicological Concern), typically 1.5 µ g/day .[1]

  • Implication: You need a reference standard with a Limit of Quantitation (LOQ) low enough to detect ppm levels. Research-grade standards often have high background noise (lower purity) that masks these trace levels.

Self-Validating Experimental Protocol

This protocol describes a stability-indicating HPLC method for Riluzole and its benzothiazole impurities. It includes built-in "Self-Validation" steps to ensure data integrity.

Methodology: RP-HPLC with Phosphate Buffer
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 25 mM Potassium Phosphate buffer (pH 3.1). Low pH is critical to suppress ionization of the benzothiazole nitrogen, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: 264 nm (λ max for Riluzole).[2]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08515
10.06040
15.02080
20.08515
The Self-Validation Steps (System Suitability)

Do not proceed with sample analysis unless these criteria are met using your Reference Standards.

  • Resolution Check: Inject a mixture of Riluzole CRM and Impurity A (Aniline) CRM .

    • Acceptance Criteria: Resolution (

      
      ) > 2.0.
      
    • Why? Ensures the method can distinguish the genotoxic precursor from the drug.

  • Sensitivity Check (S/N Ratio): Inject the Impurity Standard at the Reporting Threshold (e.g., 0.05%).

    • Acceptance Criteria: Signal-to-Noise ratio > 10.

    • Why? Proves you can accurately quantify trace mutagens.

  • Bracketed Standards: Inject the Standard solution every 10 samples.

    • Acceptance Criteria: % RSD of retention time < 1.0%; % RSD of Area < 2.0%.

Workflow: From Sourcing to Release

The following decision tree illustrates when to utilize specific grades of benzothiazole standards during the drug lifecycle.

Standard_Selection_Workflow Start Impurity Identified in Benzothiazole API Check_Pharm Is there a USP/EP Monograph Standard? Start->Check_Pharm Yes_Pharm Use USP/EP Primary Standard (Mandatory for Release) Check_Pharm->Yes_Pharm Yes No_Pharm Is it a Mutagenic (ICH M7) Suspect? Check_Pharm->No_Pharm No Yes_Mutagen Source ISO 17034 CRM (High Accuracy Required) No_Pharm->Yes_Mutagen Yes No_Mutagen Is it for Routine Process Control? No_Pharm->No_Mutagen No Yes_Process Source/Synthesize Secondary Std (Characterize vs Primary) No_Mutagen->Yes_Process Yes No_Research Use Research Grade (Qualitative ID Only) No_Mutagen->No_Research No

Figure 2: Decision matrix for selecting the appropriate reference standard grade based on regulatory risk and application.

References

  • International Council for Harmonisation (ICH). (2023).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[1] [Link]

  • International Organization for Standardization (ISO). (2016).[3] ISO 17034:2016 - General requirements for the competence of reference material producers.[4] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5070, Riluzole. [Link]

  • European Medicines Agency. (2011). Assessment Report: Pramipexole Accord (Impurity Profiling). [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Bioisostere Replacement Strategies for Benzothiazole-Piperazine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole-piperazine motif is a privileged scaffold in medicinal chemistry, widely utilized in oncology (PI3K/mTOR inhibitors), neurodegeneration (AChE inhibitors), and antimicrobial research. The benzothiazole core provides a planar, lipophilic anchor for π-π stacking interactions, while the piperazine ring serves as a solubilizing linker that modulates basicity and pharmacokinetic (PK) profiles.

However, this scaffold frequently encounters late-stage attrition due to three critical liabilities :

  • hERG Channel Inhibition: The combination of a lipophilic aromatic head (benzothiazole) and a basic amine (piperazine) at a specific distance often creates a pharmacophore that binds tightly to the hERG potassium channel, leading to QT prolongation risks.

  • Metabolic Instability: The piperazine ring is a "metabolic hotspot," susceptible to rapid N-oxidation and N-dealkylation by CYP450 enzymes.[1]

  • Solubility-Permeability Trade-off: While piperazine aids solubility, the flat benzothiazole core can lead to poor aqueous solubility (LogS < -4) and crystal packing issues.[1]

This guide objectively compares the standard benzothiazole-piperazine scaffold against three bioisosteric replacement strategies designed to mitigate these risks while maintaining potency.

The Standard: Benzothiazole-Piperazine Scaffold[1][2][3]

  • Mechanism: Planar aromatic system (benzothiazole) mimics purine bases (ATP competition) or intercalates DNA; Piperazine provides a solvent-exposed exit vector.[1]

  • Key Liability: High lipophilicity (LogP > 3.[1]5) combined with a basic center (pKa ~8.[1]5) often triggers phospholipidosis and hERG binding.[1]

Structural Analysis (DOT Diagram)

ScaffoldAnalysis Benzothiazole Benzothiazole Core (Lipophilic Anchor) Linker Piperazine Linker (Solubilizing/Basic) Benzothiazole->Linker C2-N Bond Target Biological Target (Kinase/Receptor) Benzothiazole->Target π-π Stacking Liability Liabilities: - hERG Binding - CYP N-Dealkylation Benzothiazole->Liability Linker->Target H-Bond / Salt Bridge Linker->Liability

Figure 1: Pharmacophoric dissection of the Benzothiazole-Piperazine scaffold highlighting interaction points and liability sources.

Comparative Analysis of Replacement Strategies

We compare the standard scaffold against three proven bioisosteric strategies.

Strategy A: Core Walking (Benzothiazole Imidazopyridine/Indole)

Concept: Replacing the sulfur atom or the entire benzothiazole ring with nitrogen-containing bicycles (e.g., imidazo[1,2-a]pyridine or indole).

  • Rationale: Reduces lipophilicity (LogP) and introduces new H-bond donor/acceptor vectors.[1] Imidazopyridine is often less lipophilic and metabolically robust.[1]

  • Outcome: Improved solubility and reduced hERG affinity due to lower LogP.[1]

Strategy B: Linker Rigidification (Piperazine Spirocycles/Bicycles)

Concept: Replacing the flexible piperazine ring with rigid spiro-diamines (e.g., 2,6-diazaspiro[3.3]heptane) or bridged bicycles.

  • Rationale: "Escape from Flatland." Increasing fraction of sp3 carbons (Fsp3) improves selectivity and solubility. Rigidification reduces the entropic penalty of binding.[1]

  • Outcome: Significant reduction in promiscuous binding (selectivity) and metabolic clearance.

Strategy C: Connectivity Modulation (Direct Bond Amide/Urea)

Concept: Inserting a polar spacer (amide, urea) between the benzothiazole and the piperazine (or its replacement).

  • Rationale: Disrupts the continuous electron conjugation, altering the pKa of the piperazine nitrogen and changing the spatial orientation of the pharmacophore.

  • Outcome: Modulates hERG binding by altering the distance between the aromatic head and the basic nitrogen.

Comparative Performance Metrics
FeatureStandard (Benzothiazole-Pip)Strategy A (Imidazopyridine)Strategy B (Spiro-Linker)Strategy C (Amide-Linker)
LogP (Lipophilicity) High (3.5 - 5.[1]0)Medium (2.5 - 3.5) Medium (3.0 - 4.[1]0)Low-Medium (2.0 - 3.[1]5)
tPSA (Polar Surface) Low (< 60 Ų)Medium (~70-80 Ų)Low (~60 Ų)High (> 90 Ų)
hERG Inhibition (IC50) High Risk (< 1 µM)Low Risk (> 10 µM)Medium Risk (> 5 µM)Low Risk (> 30 µM)
Metabolic Stability (HLM) Poor (T½ < 15 min)ModerateExcellent (T½ > 60 min) Moderate
Synthetic Complexity Low (1-2 steps)ModerateHighLow

Decision Framework for Optimization

Use this logic flow to select the appropriate bioisostere based on your specific assay failure.

DecisionTree Start Start: Benzothiazole-Piperazine Lead Issue Identify Primary Liability Start->Issue hERG hERG Toxicity? Issue->hERG Metab Rapid Metabolism? Issue->Metab Solub Poor Solubility? Issue->Solub StratC Strategy C: Insert Amide/Urea Linker (Disrupt pKa/Distance) hERG->StratC High Basicity StratA Strategy A: Replace Core w/ Imidazopyridine (Lower LogP) hERG->StratA High Lipophilicity StratB Strategy B: Replace Piperazine w/ Spirocycle (Block Metabolic Sites) Metab->StratB N-Dealkylation StratA2 Strategy A: Switch to Indole/Benzimidazole (Add H-Bond Donor) Solub->StratA2 Crystal Packing

Figure 2: Bioisostere selection logic based on ADME/Tox liability.[1]

Experimental Protocols

To validate these strategies, the following protocols are recommended. These ensure data integrity and reproducibility.[1]

Protocol 1: Synthesis of Benzothiazole-Piperazine Analogs (Nucleophilic Substitution)

Scope: General procedure for coupling 2-chlorobenzothiazole derivatives with piperazines or spiro-diamines.[1]

  • Reagents: 2-Chlorobenzothiazole derivative (1.0 eq), Piperazine/Spiro-diamine derivative (1.2 eq),

    
     (2.5 eq).
    
  • Solvent: DMF (Dimethylformamide) or DMSO.[1]

  • Procedure:

    • Dissolve the 2-chlorobenzothiazole in DMF (0.5 M concentration).

    • Add the base (

      
      ) followed by the amine.
      
    • Heat the reaction mixture to 80–100°C for 4–12 hours. Monitor by LC-MS.[1]

    • Critical Step: If the reaction is sluggish (e.g., with sterically hindered spiro-amines), add catalytic KI (0.1 eq) or switch to microwave irradiation (120°C, 30 min).

  • Workup: Pour into ice water. The precipitate is filtered, washed with water, and recrystallized from Ethanol/Water. If no precipitate forms, extract with EtOAc, dry over

    
    , and purify via flash chromatography (DCM:MeOH).
    
Protocol 2: hERG Inhibition Assay (Automated Patch Clamp)

Scope: Validating the safety profile of the bioisostere.

  • Cell Line: CHO cells stably expressing the hERG potassium channel (Kv11.1).[1]

  • Solutions:

    • Extracellular:[1] HBSS containing 20 mM HEPES (pH 7.4).[1]

    • Intracellular:[1] KCl-based pipette solution.[1]

  • Procedure:

    • Prepare compound stocks at 10 mM in DMSO.

    • Perform whole-cell patch clamp using an automated system (e.g., QPatch or Patchliner).[1]

    • Voltage protocol: Hold at -80 mV, depolarize to +40 mV for 500 ms, repolarize to -50 mV for 500 ms (tail current measurement).

    • Apply compound at 4 concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Analysis: Calculate % inhibition of the tail current. Fit data to the Hill equation to derive

    
    .
    
    • Validation Criteria: Positive control (E-4031) must show

      
       nM.[1]
      

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. (2022). [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. NIH National Library of Medicine. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. Molecules. (2020).[1][2] [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity. International Journal of Molecular Sciences. (2022).[1] [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational protocols for the safe handling and disposal of 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol .

This document is structured for immediate laboratory application , prioritizing personnel safety, regulatory compliance, and environmental stewardship. It moves beyond generic advice to address the specific chemical moieties (benzothiazole and piperazine) that dictate waste stream segregation.

Part 1: Executive Safety Directive

STOP AND READ: This compound contains a benzothiazole ring system .[1] Benzothiazoles are environmentally persistent and acutely toxic to aquatic life. Under no circumstances should this compound, or solutions containing it, be disposed of via sanitary sewer systems (sink drains).

Immediate Action Plan:

  • Classify: Treat as Hazardous Chemical Waste (RCRA Non-Halogenated Organic, unless dissolved in halogenated solvents).

  • Segregate: Isolate from oxidizers and acids.

  • Destruction: The only approved final disposal method is High-Temperature Incineration with off-gas scrubbing.[2]

Part 2: Chemical Profile & Hazard Identification[1][3][4][5]

Understanding the molecule's structure is critical for selecting the correct waste stream. The sulfur and nitrogen heteroatoms require specific incineration conditions to prevent the release of SOx and NOx gases.

ParameterDataOperational Implication
CAS Number 232263-28-4Use this for all waste tags and EHS manifests.[2]
Molecular Weight 263.36 g/mol Heavy organic; likely solid at RTP.
Physical State Solid (Powder)Dust inhalation risk; requires N95 or P100 respiratory protection during weighing.
Key Moieties Benzothiazole, PiperazineBenzothiazole: Aquatic toxin, persistent. Piperazine: Potential sensitizer/irritant.
Solubility Low in Water; High in DMSO, MeOHDo not attempt to dilute with water for disposal.
GHS Classification Warning / Danger H301 (Toxic if swallowed), H319 (Eye Irritation), H411 (Toxic to aquatic life).

Part 3: Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound & Contaminated Debris)

Applicable to: Expired stocks, weighing boats, contaminated gloves, and paper towels.

  • Primary Containment: Place the solid waste into a clear, chemically resistant plastic bag (minimum 2 mil thickness) or a wide-mouth HDPE jar.

  • Double Containment: If using bags, seal the primary bag with tape and place it inside a second clear bag. This prevents contamination of the outer surface during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[3]

  • Accumulation: Store in the "Solid Hazardous Waste" bin. Ensure the lid is kept closed when not actively adding waste.

Phase B: Liquid Waste (Solutions & Mother Liquors)

Applicable to: Reaction mixtures, HPLC effluents, and stock solutions.

Critical Decision: The solvent determines the waste stream, not the solute.

  • Identify the Solvent:

    • Scenario 1 (Non-Halogenated): Solvent is Methanol, Ethanol, DMSO, Acetone, or Ethyl Acetate.

      • Action: Pour into the Non-Halogenated Organic Waste carboy (typically Red can).

    • Scenario 2 (Halogenated): Solvent is Dichloromethane (DCM), Chloroform, or Dichloroethane.

      • Action: Pour into the Halogenated Organic Waste carboy (typically Yellow can).

    • Scenario 3 (Aqueous Buffer >90%):

      • Action:Do NOT pour down the drain. Collect in a separate carboy labeled "Aqueous Waste with Organic Contaminants."

  • Rinsing: Triple rinse the empty original container with a compatible solvent (e.g., acetone). Add the rinsate to the liquid waste container.

  • Defacing: Once triple-rinsed, deface the label on the original bottle and discard the bottle in the glass/plastic recycling or trash, depending on facility rules.

Part 4: Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Gloves, Debris) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) StateCheck->LiquidWaste Liquid Bagging Double Bag or Wide-Mouth HDPE Jar SolidWaste->Bagging SolidLabel Label: 'Solid Hazardous Waste' Mark: Toxic/Irritant Bagging->SolidLabel Incineration Final Disposal: High-Temp Incineration SolidLabel->Incineration SolventCheck Identify Primary Solvent LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens Aqueous Aqueous Solution SolventCheck->Aqueous Water Based HaloBin Bin: Halogenated Waste Halo->HaloBin NonHaloBin Bin: Non-Halogenated Waste NonHalo->NonHaloBin AqBin Bin: Aqueous Toxic Waste (DO NOT DRAIN) Aqueous->AqBin HaloBin->Incineration NonHaloBin->Incineration AqBin->Incineration

Figure 1: Decision tree for the segregation of Benzothiazole/Piperazine derivative waste streams.

Part 5: Emergency Spill Response

Scenario: Powder Spill (>500 mg) [2]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible in the air, use an N95 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation. Do not dry sweep.

  • Cleanup:

    • Using the damp towels, wipe up the material working from the outside in.

    • Clean the surface with a soap/water solution, followed by an ethanol wipe.

  • Disposal: Place all cleanup materials (towels, gloves) into a hazardous waste bag and label as "Solid Debris contaminated with Benzothiazole derivative."

Scenario: Liquid Spill (Solvent dependent)

  • Absorb: Use vermiculite or polypropylene pads.

  • Collect: Scoop absorbed material into a hazardous waste pail.

  • Ventilate: Ensure the fume hood is active or open windows if safe to do so.

Part 6: Regulatory Compliance (RCRA & EU)[1]

  • US EPA (RCRA): While this specific CAS is not explicitly P-listed or U-listed, it must be characterized by the generator. Due to the benzothiazole component, it meets the criteria for toxicity and must be incinerated. It generally falls under D001 (Ignitable, if in solvent) or general toxic waste streams.

  • EU Waste Code:

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

    • 18 01 06 *: Chemicals consisting of or containing hazardous substances (if used in healthcare research).

Scientific Rationale for Incineration: Biological treatment plants (sewage treatment) are often ineffective at degrading the benzothiazole ring. Incineration at temperatures >1000°C ensures the complete oxidation of the heterocyclic rings, preventing the release of persistent organic pollutants into the watershed.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3155395, this compound. Retrieved February 24, 2026 from [Link]

  • University of Wisconsin-Madison. Disposal of Used/Unwanted Chemicals: Laboratory Safety Guide. Retrieved February 24, 2026 from [Link]

Sources

Personal protective equipment for handling 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment (PPE) for Handling 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol

This document provides comprehensive safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound. As a molecule combining the structural features of benzothiazole and piperazine, it requires a cautious approach grounded in the known hazards of these chemical families. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Analysis: A Synthesis of Structural Alerts

  • Benzothiazole Derivatives: This class of compounds is associated with several hazards. Benzothiazole itself is toxic if swallowed or in contact with skin, is harmful if inhaled, and causes serious eye irritation.[1] Other derivatives are known to cause skin sensitization (allergic reactions) upon contact.[2]

  • Piperazine Derivatives: The piperazine group is a well-known sensitizer. Exposure can lead to allergic skin reactions and, significantly, may cause asthma-like allergy symptoms if inhaled.[3][4] Piperazine and its salts can also cause severe skin and eye damage.[5]

  • Ethanol Moiety: The 1-ethanol group may affect the compound's solubility and skin absorption properties. While ethanol itself is primarily a flammability hazard, its presence on the molecule does not mitigate the primary toxicological threats from the heterocyclic cores.[6][7]

Based on this analysis, this compound should be handled as a substance that is potentially toxic, a severe irritant to the skin and eyes, and a potent skin and respiratory sensitizer.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach mandates a multi-layered PPE strategy to minimize all potential routes of exposure—dermal, ocular, and respiratory. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specification Rationale and Expert Insights
Hand Protection Double-gloving with chemical-resistant nitrile or neoprene gloves.The primary risk is skin contact, which can lead to irritation and sensitization.[3][8] Double-gloving provides an extra layer of protection against tears and minimizes contamination during doffing. Nitrile offers good resistance to a range of chemicals, but glove integrity must be inspected before each use.[9] For prolonged tasks, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data.[10]
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant). A full-face shield is required when there is a risk of splashes.Protects against dust particles and splashes, which could cause serious eye irritation or damage.[1][11] A face shield worn over goggles is mandatory when handling bulk quantities or solutions, providing a barrier for the entire face.
Body Protection A fully-fastened laboratory coat. Consider a chemically resistant apron for procedures with a high splash risk.Prevents contamination of personal clothing and minimizes skin exposure to spills.[9] Ensure the lab coat has long sleeves with tight-fitting cuffs.
Respiratory Protection Use in a certified chemical fume hood. If weighing or generating aerosols outside a hood, a NIOSH-approved respirator (e.g., N95 for dusts or an organic vapor cartridge for solutions) is mandatory.The piperazine moiety presents a significant risk of respiratory sensitization.[3][4] Engineering controls, such as a fume hood, are the primary line of defense.[2] Respirators should be used as a secondary measure when engineering controls are insufficient or during emergency situations.

Procedural Guidance: Integrating Safety into Your Workflow

Adherence to strict protocols for PPE use, chemical handling, and waste disposal is critical for ensuring laboratory and environmental safety.

PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. First Pair of Gloves Don2->Don3 Don4 4. Second Pair of Gloves (Over Cuffs) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat (Turn Inside Out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Protocol:

  • Donning: Always don PPE before entering the designated handling area. Put on your lab coat first, followed by eye and face protection. Don the first pair of gloves, then the second pair, ensuring the outer glove cuff goes over the sleeve of your lab coat.[12]

  • Doffing: To prevent contamination, remove PPE in the reverse order. First, peel off the outer, most contaminated pair of gloves.[12] Next, remove the lab coat by turning it inside out. Remove eye protection, and finally, remove the inner pair of gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]

Safe Handling and Disposal Plan

This workflow outlines the critical steps from preparation to final disposal, ensuring safety at every stage.

Safe_Handling_Disposal cluster_prep Preparation cluster_handling Handling Operations cluster_disposal Decontamination & Disposal Prep1 Verify Fume Hood Certification Prep2 Assemble & Inspect PPE Prep1->Prep2 Prep3 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) Prep2->Prep3 Handle1 Don Full PPE Prep3->Handle1 Handle2 Conduct All Operations in Fume Hood Handle1->Handle2 Handle3 Keep Container Tightly Closed Handle2->Handle3 Disp1 Segregate Waste: - Contaminated Solids - Chemical Waste Handle3->Disp1 Disp2 Decontaminate Work Surface Disp1->Disp2 Disp3 Doff PPE Correctly Disp2->Disp3 Disp4 Dispose of Contaminated PPE as Hazardous Waste Disp3->Disp4

Caption: Safe Handling and Disposal Workflow.

Operational Plan:

  • Preparation: Before handling, ensure your chemical fume hood is certified and functioning correctly.[2] Confirm that an eyewash station and safety shower are accessible.[9] Assemble and inspect all necessary PPE.

  • Handling: Conduct all manipulations of the compound, including weighing and preparing solutions, within a chemical fume hood to prevent inhalation exposure.[2] Keep containers tightly closed when not in use.[13]

  • Spill Response: In case of a minor spill, wear appropriate PPE, contain the spill, and clean the area with a suitable solvent, followed by soap and water.[11] For major spills, evacuate the area and follow institutional emergency procedures.[9]

  • Disposal Plan: Dispose of the chemical and any contaminated materials (including disposable PPE) as hazardous waste in accordance with local, state, and federal regulations.[8][11] Do not pour waste down the drain.[9] Contaminated reusable clothing must be laundered by a professional service aware of the chemical's hazards.[3]

Emergency Procedures: Immediate and Effective Response

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation or symptoms of an allergic reaction develop.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or if respiratory symptoms (wheezing, coughing) develop, seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[9] Seek immediate medical attention.[1]

When seeking medical help, provide the attending physician with as much information as possible about the compound, ideally by bringing the Safety Data Sheet of a close structural analog like Benzothiazole or Piperazine.

By integrating these expert-driven protocols and engineering controls, you can confidently and safely handle this compound, protecting yourself, your colleagues, and your research.

References

  • Synerzine. (2019). SAFETY DATA SHEET Benzothiazole. Available at: [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Piperazine. Available at: [Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride. National Institutes of Health. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. Available at: [Link]

  • MilliporeSigma. (n.d.). SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). Available at: [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzothiazole. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). SAFETY DATA SHEET - Ethanol absolute. Available at: [Link]

  • Valero. (2024). GHS SAFETY DATA SHEET: ETHANOL, Undenatured. Available at: [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Available at: [Link]

  • Carl ROTH. (n.d.). Safety data sheet: Ethanol 96 %. Available at: [Link]

  • Public Health England. (2015). Ethanol: incident management. GOV.UK. Available at: [Link]

  • Sasol Chemicals (USA) LLC. (2025). SAFETY DATA SHEET: Ethanol 200 Proof. Available at: [Link]

  • Castrol. (2024). SAFETY DATA SHEET. Available at: [Link]

  • Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Available at: [Link]

  • Acros Organics. (2025). SAFETY DATA SHEET - 2-Piperidineethanol. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hand Protection Chemical Resistance Guide. Available at: [Link]

  • Ori-McKenney Lab. (2015). SAFETY DATA SHEET - Ethanol. Available at: [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Available at: [Link]

  • BINGOLD. (n.d.). Chemical resistance list - disposable gloves. Available at: [Link]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Ethanol-Water Solution. Available at: [Link]

  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Available at: [Link]

  • Airgas. (2019). SAFETY DATA SHEET - Ethanol. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.